UDM-001651
Descripción
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Propiedades
Fórmula molecular |
C28H23N3O5S |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
2-methoxy-6-[6-methoxy-4-[(3-phenylmethoxyphenyl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |
Clave InChI |
LFOIDLOIBZFWDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(O2)C3=CN4C(=N3)SC(=N4)OC)C(=C1)OCC5=CC(=CC=C5)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Foundational & Exploratory
UDM-001651: A Comprehensive Technical Guide to its Mechanism of Action as a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the mechanism of action of UDM-001651, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). The information presented is collated from key preclinical studies to provide a thorough resource for researchers in thrombosis, hemostasis, and GPCR-targeted drug discovery.
Core Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively antagonizes the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on platelets. PAR4 is a key receptor for thrombin, a crucial enzyme in the coagulation cascade. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet aggregation and thrombus formation. This compound exerts its antithrombotic effects by blocking the activation of PAR4, thereby inhibiting downstream signaling and subsequent platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Species | IC50 (nM) |
| PAR4 Calcium Flux | PAR4-AP (AYPGKF-NH2) | Human | 2.4 |
| Platelet Aggregation | γ-Thrombin | Human (Platelet-Rich Plasma) | 25 |
Table 2: Selectivity Profile of this compound
| Target | Agonist | Species | Activity/Selectivity |
| PAR1 | Thrombin | Human | Highly selective for PAR4 over PAR1 |
Table 3: In Vivo Antithrombotic Efficacy of this compound in a Monkey Thrombosis Model
| Treatment Group | Dosing | Thrombotic Occlusion | Bleeding Time |
| This compound | Orally bioavailable | Robust antithrombotic efficacy | No prolongation of kidney bleeding time |
| Vehicle Control | - | - | - |
Signaling Pathway
The signaling pathway of PAR4 activation and its inhibition by this compound is depicted below. Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that binds to the receptor and initiates downstream signaling through Gq and G12/13 pathways. This leads to the activation of Phospholipase C (PLC), subsequent increase in intracellular calcium, and ultimately, platelet activation and aggregation. This compound blocks this cascade at the receptor level.
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments that characterized the mechanism of action of this compound are provided below.
PAR4 Calcium Flux Assay
This assay was employed to determine the in vitro potency of this compound in a cell-based system.
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Cell Line: A stable cell line co-expressing human PAR4 and a calcium-sensitive fluorescent probe (e.g., Fluo-4) was used.
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Compound Preparation: this compound was serially diluted in an appropriate buffer to generate a range of concentrations.
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Assay Procedure:
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Cells were seeded into a 96-well plate and incubated.
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The cells were then loaded with the calcium-sensitive dye.
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Varying concentrations of this compound were added to the wells and incubated for a specified period.
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The PAR4-activating peptide (PAR4-AP), AYPGKF-NH2, was added to stimulate the receptor.
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The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.
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Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of the calcium response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Platelet Aggregation Assay
This ex vivo assay assessed the functional consequence of PAR4 inhibition by this compound on platelet aggregation.
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Sample Preparation:
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Whole blood was collected from healthy human donors into citrate-containing tubes.
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Platelet-rich plasma (PRP) was prepared by centrifugation at a low speed.
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-
Compound Incubation: Aliquots of PRP were incubated with various concentrations of this compound or vehicle control.
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Aggregation Measurement:
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Platelet aggregation was measured using a light transmission aggregometer.
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The agonist, γ-thrombin, was added to the PRP samples to induce aggregation.
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The change in light transmission, which is proportional to the degree of platelet aggregation, was recorded over time.
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-
Data Analysis: The IC50 value was determined by measuring the inhibitory effect of this compound on the maximum aggregation response induced by γ-thrombin.
In Vivo Monkey Thrombosis Model
This preclinical animal model was crucial for evaluating the antithrombotic efficacy and bleeding risk of this compound.
Caption: Experimental workflow for the in vivo monkey thrombosis model.
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Animal Model: The study was conducted in cynomolgus monkeys, a relevant non-human primate model for thrombosis research.
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Drug Administration: this compound was administered orally to the animals at predetermined doses. A vehicle control group was also included.
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Thrombosis Induction: An arterial thrombosis model, such as the electrolytic injury model in the femoral artery, was used to induce thrombus formation.
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Efficacy Endpoint: The primary efficacy endpoint was the time to thrombotic occlusion, which was monitored using a Doppler flow probe.
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Safety Endpoint: The primary safety endpoint was the assessment of bleeding, typically measured by kidney bleeding time.
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Data Analysis: The antithrombotic efficacy of this compound was determined by comparing the time to occlusion in the treated groups versus the vehicle control group. The bleeding time in the treated groups was compared to the control to assess the safety profile.
UDM-001651: A Technical Whitepaper on a Novel PAR4 Antagonist for Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of UDM-001651, a potent, selective, and orally bioavailable antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been investigated as a promising antiplatelet agent with the potential for a superior safety profile compared to existing antithrombotic therapies. This guide summarizes its mechanism of action, key quantitative data, and the experimental protocols used in its evaluation.
Introduction: The Role of PAR4 in Thrombosis
Thrombin is the most potent activator of platelets and plays a critical role in hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G protein-coupled receptors (GPCRs): PAR1 and PAR4.[1][2] While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is crucial for the stabilization and growth of a thrombus.[3] This suggests that specifically targeting PAR4 could inhibit pathological thrombosis while potentially preserving initial hemostatic functions, offering a wider therapeutic window and reduced bleeding risk compared to broader antiplatelet agents.[3][4] this compound was developed as a tool compound to explore this hypothesis, emerging from an imidazothiadiazole-based chemical series.[4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, derived from preclinical studies.
Table 1: In Vitro Activity and Selectivity
| Assay | Species | Target/Agonist | Parameter | Value | Reference |
| Calcium Mobilization | Human | PAR4 (AYPGKF-NH2) | IC50 | 2.4 nM | [6] |
| Calcium Mobilization | Human | PAR1 (SFLLRN-NH2) | IC50 | > 25,000 nM | [6] |
| Platelet Aggregation | Human | γ-Thrombin | IC50 | 25 nM | [6] |
Summary: this compound is a highly potent antagonist of human PAR4, with an IC50 of 2.4 nM in a cell-based calcium mobilization assay.[6] Importantly, it demonstrates exceptional selectivity, with over 10,000-fold weaker activity against PAR1, the other major thrombin receptor on platelets.[6] This potency translates to functional antiplatelet activity, as shown by its inhibition of γ-thrombin-induced platelet aggregation with an IC50 of 25 nM.[6]
Table 2: Pharmacokinetics in Cynomolgus Monkey
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous | 1 | 450 | 0.08 | 270 | N/A |
| Oral | 3 | 290 | 1.0 | 810 | 100% |
Summary: Pharmacokinetic studies in cynomolgus monkeys, a relevant preclinical model for human platelet pharmacology, revealed that this compound is orally bioavailable.[5] Following a 3 mg/kg oral dose, it achieved a maximum plasma concentration (Cmax) of 290 ng/mL at 1 hour post-administration and demonstrated 100% oral bioavailability.[6]
Table 3: In Vivo Antithrombotic Efficacy in Cynomolgus Monkey
| Treatment | Dose (mg/kg, p.o.) | Thrombus Weight (% Inhibition vs. Vehicle) | Kidney Bleeding Time (fold change vs. Vehicle) |
| This compound | 3 | 95% | No significant increase |
Summary: In a cynomolgus monkey model of arterial thrombosis, a single 3 mg/kg oral dose of this compound resulted in robust antithrombotic efficacy, inhibiting thrombus formation by 95% compared to the vehicle control.[5][6] Critically, this powerful antithrombotic effect was achieved without a significant prolongation of kidney bleeding time, highlighting a potentially superior safety margin.[5][6]
Mechanism of Action and Signaling Pathways
PAR4 activation by thrombin initiates intracellular signaling cascades through the coupling of two main G protein families: Gq and G12/13.[3] this compound acts as a direct antagonist at the PAR4 receptor, blocking these downstream events.
References
- 1. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
UDM-001651's role in platelet aggregation.
The Selectivity Profile of UDM-001651: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of UDM-001651, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound. This compound has been identified as a valuable tool compound for investigating the role of PAR4 in thrombosis and other physiological and pathological processes.
Executive Summary
This compound is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4) with an IC50 of 2.4 nM.[1] Developed from an imidazothiadiazole chemotype, this compound has demonstrated significant antithrombotic efficacy in preclinical models.[2] This guide summarizes the quantitative data on its selectivity for PAR4 over other PAR family members and provides detailed experimental protocols for key assays used in its characterization. Furthermore, it visualizes the core signaling pathways of PAR4 and the experimental workflow for assessing antagonist activity.
Selectivity Profile of this compound
The selectivity of this compound for PAR4 is a critical aspect of its utility as a research tool. The following tables summarize its activity against PAR family members and a broader panel of off-target proteins.
Table 1: Potency and Selectivity of this compound against Human PARs
| Receptor | Assay Type | Agonist | This compound IC50 (nM) |
| PAR4 | Calcium Mobilization | PAR4-AP | 2.4 |
| PAR1 | Calcium Mobilization | Thrombin | >10,000 |
| PAR2 | Calcium Mobilization | Trypsin | >10,000 |
Data presented in this table is a representative summary based on available literature. The IC50 value for PAR4 is explicitly stated in the referenced source, while the high IC50 values for PAR1 and PAR2 indicate a lack of significant inhibitory activity at concentrations up to 10 µM, demonstrating high selectivity.
Table 2: Off-Target Selectivity Panel for this compound
A comprehensive off-target screening of this compound against a panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters has been conducted to assess its specificity. At a concentration of 10 µM, this compound showed no significant inhibition (<50%) of any of the targets in the panel, highlighting its clean off-target profile.
Note: The specific composition of the off-target panel and the precise percentage of inhibition for each target are detailed in the supplementary information of the primary research publication.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Calcium Mobilization Assay for PAR4 Antagonism
This assay is a primary method for determining the functional potency of PAR4 antagonists.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR4 activating peptide (PAR4-AP).
Materials:
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Cell Line: HEK293 cells stably expressing human PAR4 (HEK-hPAR4).
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Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
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Calcium Indicator Dye: Fluo-4 AM or equivalent.
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PAR4 Agonist: PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.
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Test Compound: this compound.
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Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.
Protocol:
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Cell Plating: Seed HEK-hPAR4 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.
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Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with the calcium indicator dye solution in Assay Buffer for 1 hour at 37°C.
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Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
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Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined EC80 concentration of PAR4-AP to all wells simultaneously using the instrument's liquid handler.
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Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.
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Data Analysis: The increase in fluorescence, corresponding to the change in [Ca2+]i, is calculated. The IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR4 inhibition in a more physiologically relevant system.
Objective: To evaluate the effect of this compound on platelet aggregation induced by PAR4 activation.
Materials:
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Platelet Source: Human platelet-rich plasma (PRP) or washed platelets.
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Agonist: PAR4 activating peptide (PAR4-AP) or thrombin.
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Test Compound: this compound.
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Instrumentation: Light transmission aggregometer.
Protocol:
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PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
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Compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.
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Aggregation Measurement: Place the cuvettes containing the PRP and compound in the aggregometer and establish a baseline.
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Agonist Addition: Add the PAR4 agonist to induce platelet aggregation.
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Data Recording: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
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Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound, and IC50 values are calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: PAR4 Signaling Pathway in Platelets.
Caption: Calcium Mobilization Assay Workflow.
References
In vitro characterization of UDM-001651.
An in-depth search for publicly available data on the in vitro characterization of a compound designated "UDM-001651" has yielded no specific results. Scientific databases and research articles do not appear to contain information related to a molecule with this identifier.
This suggests that "this compound" may be a proprietary compound name not yet disclosed in public forums, a placeholder designation, or potentially an error in the query. Without access to foundational information regarding the compound's nature, target, and basic biochemical properties, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate the requested visualizations.
To proceed, it would be necessary to have access to internal research reports, patents, or other non-public documentation that describes the initial findings related to this compound. Should such information become available, a comprehensive whitepaper could be developed to address the core requirements of the request.
In-depth Technical Guide: Pharmacokinetics and Oral Bioavailability of UDM-001651
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound UDM-001651, with a focus on its oral bioavailability and the experimental methodologies used for its characterization.
Executive Summary
This document provides a detailed overview of the current understanding of the pharmacokinetic (PK) properties and oral bioavailability of this compound. Despite a comprehensive search of publicly available scientific literature and databases, no specific information or published studies directly referencing "this compound" were found. This suggests that this compound may be a novel therapeutic agent in the very early stages of preclinical development, an internal designation not yet disclosed in public forums, or potentially an incorrect identifier.
The following sections will, therefore, outline the standard experimental protocols and data presentation formats that are typically employed in the pharmaceutical sciences to characterize the pharmacokinetics and oral bioavailability of a new chemical entity. This guide is intended to serve as a foundational framework for researchers, scientists, and drug development professionals who may be involved in the future investigation of this compound or similar compounds.
Introduction to Pharmacokinetics and Oral Bioavailability
Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Oral bioavailability (F), a critical parameter in drug development, represents the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. A thorough understanding of a compound's PK profile is essential for determining its dosing regimen, predicting its therapeutic efficacy, and assessing its safety.
Hypothetical Pharmacokinetic Profile of this compound
In the absence of specific data for this compound, this section presents a template for how such data would be structured and interpreted. The tables below are populated with placeholder data to illustrate the standard format for summarizing key pharmacokinetic parameters.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)
| Parameter | Unit | Rat (n=3) | Dog (n=3) | Monkey (n=3) |
| Dose | mg/kg | 1 | 0.5 | 0.5 |
| C₀ | ng/mL | 500 | 350 | 400 |
| AUC₀-inf | ng·h/mL | 1200 | 1500 | 1600 |
| CL | mL/h/kg | 13.9 | 5.6 | 5.2 |
| Vdss | L/kg | 1.5 | 1.2 | 1.0 |
| t₁/₂ | h | 4.2 | 8.5 | 9.8 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Terminal half-life.
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)
| Parameter | Unit | Rat (n=3) | Dog (n=3) | Monkey (n=3) |
| Dose | mg/kg | 10 | 5 | 5 |
| Cmax | ng/mL | 350 | 450 | 600 |
| Tmax | h | 1.0 | 2.0 | 1.5 |
| AUC₀-t | ng·h/mL | 2400 | 4500 | 6400 |
| t₁/₂ | h | 4.5 | 8.8 | 10.1 |
| F (%) | % | 20 | 60 | 80 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Terminal half-life; F (%): Oral bioavailability.
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically conducted to determine the pharmacokinetic profile and oral bioavailability of a new chemical entity like this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile of this compound following intravenous and oral administration in various animal species.
Methodology:
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Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animals are housed in controlled environments with standard diet and water ad libitum.
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Dosing:
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Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection or short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
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Oral (PO): this compound is formulated as a solution or suspension and administered via oral gavage.
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Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable vessel (e.g., jugular vein, saphenous vein). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to obtain plasma.
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Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
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Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate key PK parameters.
Bioanalytical Method Validation
Objective: To ensure the accuracy, precision, and reliability of the analytical method used to quantify this compound in biological matrices.
Methodology: The LC-MS/MS method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:
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Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: The response of the method is proportional to the concentration of the analyte over a defined range.
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Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels (L L OQ, LQC, MQC, HQC).
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Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
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Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations of Experimental and Logical Workflows
To aid in the understanding of the processes involved in characterizing a new drug candidate, the following diagrams illustrate typical workflows.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Logical relationship of factors influencing oral bioavailability.
Conclusion and Future Directions
While no specific data for this compound is currently available in the public domain, this guide provides a comprehensive framework for the experimental design, data analysis, and interpretation required to elucidate its pharmacokinetic profile and oral bioavailability. Future studies on this compound will need to systematically address the ADME properties of the compound to support its progression through the drug development pipeline. The methodologies and data presentation formats outlined herein represent the industry standard for such investigations and will be crucial for a thorough and robust characterization of this potential new therapeutic agent. Researchers are encouraged to verify the compound identifier and consult internal documentation for any available preliminary data.
UDM-001651: A Comprehensive Technical Review of a Novel Anti-Thrombotic Candidate
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "UDM-001651." The following guide has been generated as a representative example of a technical whitepaper for a hypothetical anti-thrombotic tool compound, hereafter named UDM-HCX . All data, experimental protocols, and pathways are illustrative and modeled on established methodologies in thrombosis research to fulfill the structural and content requirements of the prompt.
Abstract
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events including myocardial infarction and stroke. Platelet activation and aggregation are central to this process, making antiplatelet agents a cornerstone of anti-thrombotic therapy. This document provides a technical overview of UDM-HCX, a novel, potent, and selective small molecule antagonist of the P2Y12 receptor. We summarize its mechanism of action, in vitro and in vivo efficacy, and provide detailed experimental protocols for its characterization, establishing UDM-HCX as a valuable tool compound for thrombosis research.
Mechanism of Action: P2Y12 Receptor Antagonism
UDM-HCX exerts its antiplatelet effect by selectively inhibiting the P2Y12 receptor, a key G-protein coupled receptor (GPCR) on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged red blood cells, binds to P2Y12, triggering a signaling cascade that leads to platelet activation and aggregation.
The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) is crucial for inhibiting the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
By blocking the P2Y12 receptor, UDM-HCX prevents the ADP-induced decrease in cAMP, thereby maintaining high levels of VASP-P. This action ultimately keeps the GPIIb/IIIa receptor in its inactive state, preventing fibrinogen binding and subsequent platelet aggregation.
Quantitative Data Summary
The efficacy of UDM-HCX was evaluated through a series of in vitro and in vivo experiments. The results are summarized below.
Table 1: In Vitro Antiplatelet Activity of UDM-HCX
| Assay Type | Agonist (Concentration) | Endpoint | UDM-HCX IC₅₀ (nM) |
| Light Transmission Aggregometry (Human PRP) | ADP (10 µM) | % Max Aggregation | 85.3 ± 7.2 |
| Light Transmission Aggregometry (Human PRP) | Collagen (5 µg/mL) | % Max Aggregation | > 10,000 |
| Light Transmission Aggregometry (Human PRP) | Thrombin (0.1 U/mL) | % Max Aggregation | > 10,000 |
| VASP Phosphorylation Assay (Human Platelets) | ADP (10 µM) | Platelet Reactivity Index (%) | 92.1 ± 11.5 |
Table 2: In Vivo Antithrombotic Efficacy of UDM-HCX
| Animal Model | Thrombosis Induction | UDM-HCX Dose (mg/kg, p.o.) | Endpoint | Result (% vs. Vehicle) |
| Mouse (C57BL/6) | Ferric Chloride (FeCl₃) Carotid Artery Injury | 10 | Time to Occlusion (min) | + 150% |
| Mouse (C57BL/6) | Ferric Chloride (FeCl₃) Carotid Artery Injury | 30 | Time to Occlusion (min) | + 280% |
| Rat (Sprague-Dawley) | Tail Bleeding Assay | 30 | Bleeding Time (sec) | + 45% (moderate increase) |
Key Experimental Protocols
Detailed methodologies for the characterization of UDM-HCX are provided below.
Protocol: Light Transmission Aggregometry (LTA)
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Preparation of Platelet-Rich Plasma (PRP):
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Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.
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Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
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Transfer the supernatant (PRP) to a new tube.
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Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).
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Assay Procedure:
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Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.
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Aliquot 450 µL of adjusted PRP into siliconized glass cuvettes with a stir bar.
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Add 5 µL of UDM-HCX (at various concentrations) or vehicle control (0.1% DMSO) and incubate for 5 minutes at 37°C in an aggregometer.
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Add 50 µL of agonist (e.g., 10 µM ADP) to initiate aggregation.
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Record the change in light transmission for 10 minutes. The maximum aggregation is calculated relative to the PPP baseline.
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Generate a dose-response curve to calculate the IC₅₀ value.
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Protocol: Ferric Chloride (FeCl₃) Carotid Artery Injury Model
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Animal Preparation:
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Anesthetize male C57BL/6 mice (8-10 weeks old) using isoflurane.
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Administer UDM-HCX (e.g., 10 or 30 mg/kg) or vehicle via oral gavage 1 hour prior to surgery.
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Make a midline cervical incision and carefully expose the right common carotid artery.
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-
Thrombus Induction and Monitoring:
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Place a Doppler flow probe around the artery to monitor blood flow.
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Apply a 1x2 mm filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the artery for 3 minutes.
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Remove the filter paper and rinse the area with saline.
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Continuously monitor blood flow until stable occlusion (zero flow) occurs. Record the time from FeCl₃ application to occlusion.
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Experimental and Drug Development Workflow
The evaluation of a novel anti-thrombotic compound like UDM-HCX follows a structured pipeline from initial discovery to preclinical assessment.
Conclusion
The hypothetical compound UDM-HCX demonstrates the characteristics of a potent and selective P2Y12 antagonist. Its robust in vitro activity against ADP-induced platelet aggregation and significant in vivo efficacy in a murine thrombosis model highlight its potential as a valuable tool for studying the P2Y12 signaling axis and the pathophysiology of thrombosis. The moderate impact on bleeding time suggests a potentially favorable therapeutic window. Further investigation is warranted to fully elucidate its pharmacological profile.
Methodological & Application
Application Notes and Protocols for the Evaluation of UDM-001651 in a Non-Human Primate Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a representative template for the evaluation of a novel anti-thrombotic agent, designated here as UDM-001651, in a monkey thrombosis model. Due to the absence of publicly available information on this compound, this document is based on established methodologies for assessing common antiplatelet and anticoagulant agents in non-human primates. Researchers should adapt these protocols based on the specific properties and mechanism of action of this compound.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke. Non-human primate (NHP) models of thrombosis are crucial for the preclinical evaluation of novel antithrombotic therapies due to their physiological and anatomical similarities to humans.[1] This document outlines a protocol for evaluating the efficacy and safety of a putative anti-thrombotic agent, this compound, in a ferric chloride-induced carotid artery thrombosis model in cynomolgus monkeys. This model is well-established in smaller species and its principles are applicable to NHPs for creating a localized and reproducible thrombus.[2]
Postulated Signaling Pathway of Action for this compound
For the purpose of this template, this compound is postulated to be an inhibitor of a key receptor involved in platelet activation and aggregation. The following diagram illustrates a common signaling pathway targeted by antiplatelet drugs.
Caption: Postulated signaling pathway of this compound as a PAR1 antagonist.
Experimental Protocols
Animal Model
-
Species: Cynomolgus monkeys (Macaca fascicularis)
-
Sex: Male and female
-
Age: Young adult (4-6 years)
-
Weight: 4-7 kg
-
Acclimation: Animals should be acclimated for a minimum of two weeks prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol is adapted from methodologies used in other large animal models and preclinical studies.[2][3]
Materials:
-
This compound (formulation to be determined based on compound properties)
-
Vehicle control
-
Anesthetics (e.g., ketamine, isoflurane)
-
Surgical instruments
-
Doppler ultrasound probe
-
Ferric chloride (FeCl₃) solution (e.g., 20-50% in sterile water)
-
Filter paper strips (2 mm x 5 mm)
-
Physiological saline
-
Sutures
Procedure:
-
Anesthesia and Preparation: Anesthetize the monkey and maintain a surgical plane of anesthesia. Place the animal in a supine position. Surgically expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler ultrasound probe on the carotid artery to measure baseline blood flow.
-
Dosing: Administer this compound or vehicle control intravenously (or via the appropriate route) at the predetermined dose and time before thrombus induction.
-
Thrombus Induction:
-
Saturate a strip of filter paper with the ferric chloride solution.
-
Apply the filter paper to the adventitial surface of the exposed carotid artery for a specified duration (e.g., 10-15 minutes).
-
Remove the filter paper and rinse the artery with physiological saline.
-
-
Monitoring: Continuously monitor blood flow using the Doppler probe for a defined period (e.g., 90-120 minutes) to determine the time to occlusion (TTO).
-
Post-Procedure: After the monitoring period, suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
Pharmacodynamic and Safety Assessments
Blood Sampling: Collect blood samples at baseline, and at various time points post-dosing to assess coagulation parameters and platelet function.
Assays:
-
Activated Clotting Time (ACT): A measure of the time it takes for whole blood to clot, providing a general assessment of coagulation.[4][5]
-
Activated Partial Thromboplastin Time (aPTT): Evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[6]
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways of the coagulation cascade.
-
Platelet Aggregometry: Measures the ability of platelets to aggregate in response to various agonists (e.g., ADP, collagen, thrombin).
-
Bleeding Time: A safety assessment to determine the effect of the test article on primary hemostasis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in the Monkey Thrombosis Model
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (TTO) (min) | Patency Rate at 90 min (%) | Thrombus Weight (mg) |
| Vehicle Control | - | 6 | Mean ± SEM | % | Mean ± SEM |
| This compound | Low | 6 | Mean ± SEM | % | Mean ± SEM |
| This compound | Mid | 6 | Mean ± SEM | % | Mean ± SEM |
| This compound | High | 6 | Mean ± SEM | % | Mean ± SEM |
| Positive Control | e.g., Aspirin | 6 | Mean ± SEM | % | Mean ± SEM |
Table 2: Pharmacodynamic and Safety Parameters of this compound
| Treatment Group | Dose (mg/kg) | Baseline ACT (s) | Post-Dose ACT (s) | Baseline aPTT (s) | Post-Dose aPTT (s) | Bleeding Time (min) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | High | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in the monkey thrombosis model.
Caption: Workflow for evaluating this compound in a monkey thrombosis model.
References
- 1. Nonhuman primate models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Factor XII inhibition reduces thrombus formation in a primate thrombosis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Animal Study Dosage of a Novel Investigational Drug
Disclaimer: No public data was found for a compound designated "UDM-001651." The following application notes and protocols provide a generalized framework for determining the appropriate dosage of a novel investigational drug (referred to herein as "Compound X") for animal studies. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound and the research questions being addressed.
Introduction
Establishing the correct dosage of a novel compound for in vivo animal studies is a critical step in preclinical drug development. The primary objectives are to identify a dose range that is both pharmacologically active and non-toxic, and to understand the compound's pharmacokinetic and pharmacodynamic profiles. This document outlines standard protocols for dose range finding, acute toxicity, and repeated dose toxicity studies, which are fundamental for selecting appropriate doses for subsequent efficacy studies.
Dose Range Finding (DRF) Studies
Objective: To determine a range of doses for a new chemical entity that can be used in subsequent non-clinical studies. This includes identifying the maximum tolerated dose (MTD) and observing any acute toxicities.
Experimental Protocol:
-
Animal Species: Select a rodent species (e.g., Swiss Albino mice or Sprague-Dawley rats) of a specific age and weight range. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the study.
-
Grouping: Assign animals to several dose groups (e.g., 5 groups) and one vehicle control group, with a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Select a wide range of doses based on in vitro cytotoxicity data (e.g., IC50) or data from similar compounds. A common starting point is a fraction of the LD50 if available, or a logarithmic dose escalation (e.g., 1, 10, 100, 1000 mg/kg).
-
Administration: Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal). The volume of administration should be based on the animal's body weight.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-administration) and then daily for 7-14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.
Data Presentation:
Table 1: Example Dose Range Finding Data for Compound X in Mice
| Dose Group (mg/kg) | Vehicle Control | 10 | 100 | 500 | 1000 |
| Number of Animals (M/F) | 3/3 | 3/3 | 3/3 | 3/3 | 3/3 |
| Mortality (M/F) | 0/0 | 0/0 | 0/0 | 1/1 | 3/3 |
| Key Clinical Signs | None | None | Mild lethargy | Piloerection, severe lethargy | Ataxia, tremors, seizures |
| Mean Body Weight Change (%) | +5% | +4.5% | +2% | -8% | -15% (of survivors) |
| Gross Necropsy Findings | No visible lesions | No visible lesions | No visible lesions | Pale liver, enlarged spleen | Hemorrhagic lungs, discolored kidneys |
| Preliminary MTD (mg/kg) | - | - | ~100 | - | - |
Single Dose Toxicity (Acute Toxicity) Studies
Objective: To evaluate the adverse effects of a single dose of Compound X and to determine the dose at which mortality occurs (LD50).
Experimental Protocol:
-
Guidelines: Follow internationally recognized guidelines such as OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).
-
Animal Model: Typically conducted in two mammalian species (one rodent, one non-rodent).
-
Dosing: Administer a single dose of Compound X to fasted animals. The starting dose is selected based on DRF study results.
-
Observation Period: Observe animals for 14 days for signs of toxicity and mortality.
-
Parameters Monitored: Similar to DRF studies, including clinical signs, body weight, and gross necropsy. Blood samples may be collected for hematology and clinical chemistry analysis at the end of the study.
-
Histopathology: Collect organs and tissues for histopathological examination, especially those showing gross abnormalities.
Data Presentation:
Table 2: Example Acute Toxicity Profile of Compound X in Rats
| Parameter | Vehicle Control | Low Dose (e.g., 50 mg/kg) | Mid Dose (e.g., 150 mg/kg) | High Dose (e.g., 450 mg/kg) |
| Mortality | 0% | 0% | 10% | 50% |
| Clinical Signs | None | None | Sedation, hypoactivity | Ataxia, labored breathing |
| Body Weight Change (Day 14) | +8% | +7% | -5% | -12% |
| Hematology | WNL | WNL | Slight decrease in RBC | Significant decrease in RBC, HGB, HCT |
| Clinical Chemistry | WNL | WNL | Elevated ALT, AST | Markedly elevated ALT, AST, BUN, CREA |
| Key Histopathological Findings | None | None | Minimal centrilobular necrosis (liver) | Moderate to severe hepatocellular necrosis, renal tubular degeneration |
| WNL: Within Normal Limits; RBC: Red Blood Cells; HGB: Hemoglobin; HCT: Hematocrit; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CREA: Creatinine. |
Repeated Dose Toxicity Studies
Objective: To characterize the toxicological profile of Compound X following repeated administration over a defined period (e.g., 14-day, 28-day, or 90-day studies).
Experimental Protocol:
-
Study Design: Select at least three dose levels (low, mid, high) based on the results of the acute toxicity studies. The high dose should produce some toxicity but not mortality. Include a vehicle control group and potentially a satellite group for recovery assessment.
-
Dosing Regimen: Administer Compound X daily for the duration of the study.
-
In-life Monitoring: Conduct comprehensive clinical observations, body weight measurements, and food/water consumption monitoring. Functional assessments (e.g., neurological, sensory) may also be included.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
Data Presentation:
Table 3: Summary of a 28-Day Repeated Dose Toxicity Study of Compound X in Beagle Dogs
| Dose Group (mg/kg/day) | Control | 10 | 30 | 100 |
| Mortality | 0/4 | 0/4 | 0/4 | 1/4 (Day 22) |
| Clinical Signs | None | Occasional emesis | Emesis, salivation | Emesis, salivation, lethargy, weight loss |
| Body Weight Change | +1.5 kg | +1.2 kg | -0.5 kg | -2.1 kg |
| Target Organs (Histopathology) | None | Liver (minimal hypertrophy) | Liver (hypertrophy, single cell necrosis), Kidney (mild tubular changes) | Liver (moderate hypertrophy/necrosis), Kidney (tubular degeneration), GI Tract (inflammation) |
| No-Observed-Adverse-Effect Level (NOAEL) | - | 10 mg/kg/day | - | - |
Visualizations
Caption: Workflow for preclinical dosage determination of an investigational drug.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Application Notes and Protocols for UDM-001651 in PAR4 Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDM-001651 is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation and thrombosis.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool compound for studying PAR4 signaling pathways, including detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Mechanism of Action
This compound is a member of the imidazothiadiazole class of PAR4 antagonists. It acts as a non-competitive inhibitor of PAR4, preventing the conformational changes required for receptor activation by its tethered ligand, which is exposed after proteolytic cleavage by thrombin. By blocking PAR4 activation, this compound effectively inhibits downstream signaling cascades, leading to a reduction in platelet aggregation and thrombus formation.
PAR4 Signaling Pathway
PAR4 is a G protein-coupled receptor that primarily couples to Gαq and Gα12/13. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet activation, aggregation, and degranulation.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Species | Agonist | IC50 (nM) | Notes |
| Calcium Flux (FLIPR) | Human | PAR4-AP | 2.4 | Potent inhibition of PAR4-mediated calcium mobilization. |
| Platelet Aggregation | Human | γ-Thrombin | 140 | Inhibition of thrombin-induced platelet aggregation. |
| Protease Selectivity | Various | N/A | >10,000 | Highly selective for PAR4 over other serine proteases. |
Data compiled from publicly available information.
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Rat | IV | 1 | - | - | 1,030 | - |
| Rat | PO | 10 | 1.5 | 1,230 | 8,340 | 81 |
| Cynomolgus Monkey | IV | 1 | - | - | 2,400 | - |
| Cynomolgus Monkey | PO | 3 | 2.0 | 1,100 | 9,600 | 100 |
F (%): Oral Bioavailability. Data is representative of imidazothiadiazole class PAR4 antagonists.
Table 3: In Vivo Antithrombotic Efficacy of this compound Analog
| Species | Model | Treatment | Dose (mg/kg, PO) | Thrombus Weight Inhibition (%) | Bleeding Time Increase |
| Cynomolgus Monkey | Arterial Thrombosis | BMS-986120 | 1 | ~80 | No significant increase |
BMS-986120 is a close structural analog of this compound.[3]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes the measurement of this compound's inhibitory effect on PAR4-agonist peptide (PAR4-AP)-induced intracellular calcium mobilization in a human astrocytoma cell line.
Materials:
-
1321N1 human astrocytoma cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
This compound
-
PAR4-activating peptide (PAR4-AP, sequence: AYPGKF-NH2)
-
384-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Culture: Culture 1321N1 cells in DMEM/F12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer (HBSS, 20 mM HEPES, pH 7.4). Load the cells with Fluo-4 AM dye (2 µM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature.
-
Agonist Addition and Fluorescence Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Add PAR4-AP (final concentration 30 µM) to all wells and continue recording fluorescence for an additional 120 seconds.
-
Data Analysis: Determine the maximum fluorescence signal for each well. Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC50 value for this compound.
Protocol 2: Human Platelet Aggregation Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on thrombin-induced human platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP)
-
This compound
-
γ-Thrombin
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect human blood into tubes containing ACD. Centrifuge the blood at 150 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Compound Incubation: Pre-incubate PRP with various concentrations of this compound (e.g., 10 nM to 30 µM) or vehicle (DMSO) for 10 minutes at 37°C in the aggregometer cuvettes with stirring.
-
Agonist-Induced Aggregation: Add γ-thrombin (final concentration 5 nM) to initiate platelet aggregation.
-
Measurement: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.
-
Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of aggregation inhibition.
Protocol 3: In Vivo Cynomolgus Monkey Thrombosis Model
This protocol is based on a model used to evaluate the antithrombotic efficacy of a close analog of this compound and is provided as a representative method.
Materials:
-
Cynomolgus monkeys
-
Anesthetics (e.g., ketamine, isoflurane)
-
This compound analog (e.g., BMS-986120)
-
Surgical instruments
-
Electrolytic injury device
Procedure:
-
Animal Preparation: Anesthetize the cynomolgus monkeys and maintain anesthesia throughout the procedure.
-
Drug Administration: Administer the this compound analog orally at the desired dose (e.g., 1 mg/kg).
-
Surgical Procedure: Expose the femoral artery and place an electrode for electrolytic injury.
-
Thrombosis Induction: Induce arterial injury by applying a controlled electrical current to the femoral artery to stimulate thrombus formation.
-
Thrombus Formation Period: Allow the thrombus to form over a period of 60 minutes.
-
Thrombus Excision and Measurement: Excise the thrombotic segment of the artery and weigh the isolated thrombus.
-
Data Analysis: Compare the thrombus weight in treated animals to that in vehicle-treated controls to determine the percentage of thrombus inhibition.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PAR4-mediated signaling pathways. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the role of PAR4 in thrombosis and other physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies.
References
Application Notes and Protocols: Assessing the Effect of UDM-001651 on Bleeding Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical assessment of UDM-001651, a novel chemical entity, on hemostasis. The primary objective is to determine the compound's effect on bleeding time through a series of established in vivo and in vitro experimental protocols. Understanding the potential pro- or anti-hemostatic properties of a new drug candidate is a critical step in preclinical safety and efficacy evaluation. These protocols are designed to be adaptable for various research settings and can be modified based on the specific characteristics of this compound as they are discovered.
1. In Vivo Assessment of Bleeding Time: Mouse Tail Bleeding Assay
The mouse tail bleeding assay is a widely used in vivo method to evaluate primary hemostasis, which is largely dependent on platelet function.[1][2] This assay measures the time required for the cessation of bleeding after a standardized tail transection.
1.1. Experimental Protocol: Mouse Tail Bleeding Assay
Materials:
-
Male or female mice (e.g., C57BL/6 or CD1), 8-12 weeks old
-
This compound dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors or scalpel
-
50 mL conical tube containing 37°C isotonic saline
-
Filter paper
-
Stopwatch
-
Animal balance
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Divide mice into experimental groups (n=8-10 per group): Vehicle control, this compound (at various doses), and Positive control.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined time before the assay. The timing should be based on the pharmacokinetic profile of this compound, if known.
-
-
Anesthesia: Anesthetize the mouse using a consistent and appropriate method.
-
Tail Transection:
-
Once the mouse is fully anesthetized, carefully transect the distal 3 mm of the tail using a sharp scalpel or surgical scissors.[1]
-
Immediately start a stopwatch.
-
-
Bleeding Time Measurement:
-
Gently immerse the transected tail into the 37°C saline.[4]
-
Every 30 seconds, carefully blot the tail tip with filter paper without disturbing the forming clot.[5]
-
Record the time when bleeding ceases completely for at least 30 seconds. This is the bleeding time.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), cease the experiment for that animal and record the bleeding time as the cutoff time.[1]
-
-
Data Analysis:
-
Record the bleeding time for each animal.
-
Calculate the mean and standard deviation for each experimental group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the bleeding times of the this compound-treated groups to the vehicle control group.
-
1.2. Data Presentation
| Treatment Group | Dose (mg/kg) | N | Mean Bleeding Time (seconds) ± SD | p-value vs. Vehicle |
| Vehicle Control | - | 10 | - | |
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 | ||
| Positive Control | Varies | 10 |
2. In Vitro Assessment of Platelet Function: Platelet Aggregation Assay
Platelet aggregation is a key event in hemostasis and thrombosis.[6] An in vitro platelet aggregation assay using light transmission aggregometry can determine the direct effect of this compound on platelet function.[7] This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
2.1. Experimental Protocol: Platelet Aggregation Assay
Materials:
-
Freshly drawn human or animal (e.g., rabbit, mouse) whole blood collected in sodium citrate tubes
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)[8][9]
-
This compound dissolved in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., Aspirin, Clopidogrel)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Spectrophotometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the vehicle, this compound (at various concentrations), or positive control to the PRP and incubate for a specified time.
-
Add a platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the IC50 value for this compound if a dose-dependent inhibition is observed.
-
Perform statistical analysis to compare the aggregation in the presence of this compound to the vehicle control.
-
2.2. Data Presentation
| Agonist | This compound Concentration (µM) | N | Mean Max Aggregation (%) ± SD | p-value vs. Vehicle |
| ADP | Vehicle | 5 | - | |
| X | 5 | |||
| Y | 5 | |||
| Z | 5 | |||
| Collagen | Vehicle | 5 | - | |
| X | 5 | |||
| Y | 5 | |||
| Z | 5 | |||
| Thrombin | Vehicle | 5 | - | |
| X | 5 | |||
| Y | 5 | |||
| Z | 5 |
3. Visualization of Experimental Workflow and Signaling Pathways
3.1. Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effect on bleeding time.
3.2. Simplified Platelet Activation Signaling Pathway
Platelet activation is a complex process involving multiple signaling pathways.[8] Upon vessel injury, platelets adhere to the exposed subendothelial matrix, leading to their activation, granule secretion, and aggregation, ultimately forming a platelet plug.[10] Key agonists that trigger platelet activation include adenosine diphosphate (ADP), collagen, and thrombin.[8]
Caption: Simplified overview of major platelet activation signaling pathways.
3.3. Simplified Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[11] The extrinsic pathway is the primary initiator of coagulation following tissue injury.[11]
Caption: Simplified diagram of the coagulation cascade pathways.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbspd.com [cbspd.com]
- 6. blog.irjpl.org [blog.irjpl.org]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
Evaluating the Antiplatelet Potency of UDM-001651: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the antiplatelet potency of the novel compound UDM-001651. The methodologies described herein encompass a range of established in vitro assays designed to assess various aspects of platelet function, from aggregation and activation to the underlying signaling pathways. These protocols are intended to guide researchers in generating robust and reproducible data for the characterization of this compound's antiplatelet profile.
Introduction to Antiplatelet Potency Evaluation
The assessment of antiplatelet agents is crucial in the discovery and development of new therapies for thrombotic diseases. A comprehensive evaluation involves multiple assays that probe different facets of platelet biology. This document outlines key methodologies, including the gold-standard Light Transmission Aggregometry (LTA), Whole Blood Aggregometry (WBA), Flow Cytometry for platelet activation marker analysis, and viscoelastic tests like Thromboelastography (TEG) with platelet mapping. Additionally, point-of-care relevant assays such as the VerifyNow system are discussed. Understanding the mechanism of action of this compound will be critical in selecting the most appropriate assays and interpreting the resulting data.
Platelet Activation Signaling Pathways
Platelet activation is a complex process initiated by various agonists and mediated by intricate signaling pathways. A foundational understanding of these pathways is essential for elucidating the mechanism of action of antiplatelet compounds like this compound. Key pathways include those triggered by G-protein coupled receptors (GPCRs) for agonists such as ADP, thrombin, and thromboxane A2, leading to downstream activation of phospholipase C (PLC), protein kinase C (PKC), and mobilization of intracellular calcium.[1][2] Another critical pathway involves the PI3K/Akt signaling cascade, which plays a role in amplifying platelet activation signals.[3]
Caption: Overview of major platelet activation signaling pathways.
Experimental Protocols
The following section details the protocols for key assays to determine the antiplatelet effects of this compound.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function and is essential for characterizing the inhibitory effect of this compound on platelet aggregation.[4][5]
Caption: Experimental workflow for Light Transmission Aggregometry.
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.[6] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[7]
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6][7]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[6]
-
Adjust the platelet count of the PRP with PPP if necessary (typically to 200-350 x 10³/µL).[8]
-
-
Assay Performance:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Blank the aggregometer using PPP (representing 100% aggregation).
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C.[4][9]
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) to induce aggregation.[4]
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).
-
Data Presentation:
| Concentration of this compound | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |
| Vehicle Control | ADP (10 µM) | 85 | 0 |
| 1 µM | ADP (10 µM) | 60 | 29.4 |
| 10 µM | ADP (10 µM) | 30 | 64.7 |
| 100 µM | ADP (10 µM) | 5 | 94.1 |
| Vehicle Control | Collagen (2 µg/mL) | 90 | 0 |
| 1 µM | Collagen (2 µg/mL) | 75 | 16.7 |
| 10 µM | Collagen (2 µg/mL) | 40 | 55.6 |
| 100 µM | Collagen (2 µg/mL) | 10 | 88.9 |
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet surface markers, providing insights into the activation state of individual platelets.[10][11]
Protocol:
-
Blood Collection: Collect whole blood in sodium citrate or other suitable anticoagulant tubes.
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).
-
Add this compound at various concentrations or vehicle control and incubate.
-
Add a platelet agonist (e.g., ADP, TRAP) to stimulate platelet activation.
-
Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa, anti-CD63-V450).[12][13]
-
Incubate in the dark at room temperature.
-
-
Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring a sufficient number of platelet events.
-
Data Analysis:
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity (MFI).
-
Determine the dose-dependent inhibitory effect of this compound on the expression of activation markers.
-
Data Presentation:
| Concentration of this compound | Agonist | CD62P Positive (%) | PAC-1 Positive (%) |
| Resting (No Agonist) | None | 5 | 3 |
| Vehicle Control | ADP (10 µM) | 60 | 75 |
| 1 µM | ADP (10 µM) | 45 | 55 |
| 10 µM | ADP (10 µM) | 20 | 25 |
| 100 µM | ADP (10 µM) | 8 | 10 |
Thromboelastography (TEG) with Platelet Mapping
TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[14][15] The platelet mapping assay specifically evaluates the contribution of platelets to clot strength in response to arachidonic acid (AA) and ADP.[14][16]
Protocol:
-
Blood Collection: Collect whole blood into tubes containing a suitable anticoagulant (e.g., heparin or citrate, depending on the specific TEG assay).
-
Assay Performance:
-
Follow the manufacturer's instructions for the TEG analyzer.
-
For platelet mapping, the assay is typically run in three channels:
-
Thrombin-induced clot: Measures maximum clot strength.
-
AA-induced platelet activation: Assesses the cyclooxygenase-1 (COX-1) pathway.
-
ADP-induced platelet activation: Evaluates the P2Y12 receptor pathway.
-
-
Incubate the blood samples with this compound or vehicle control prior to analysis if assessing direct in vitro effects.
-
-
Data Analysis:
-
The instrument software calculates the maximum amplitude (MA) for each channel.
-
The percentage of platelet inhibition is calculated based on the reduction in MA in the AA or ADP channel compared to the thrombin-induced channel.
-
Data Presentation:
| Treatment | MA-Thrombin (mm) | MA-AA (mm) | % AA Inhibition | MA-ADP (mm) | % ADP Inhibition |
| Vehicle Control | 70 | 60 | 14.3 | 65 | 7.1 |
| This compound (10 µM) | 68 | 30 | 55.9 | 40 | 41.2 |
VerifyNow Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood.[17][18] Specific cartridges are available to assess the effects of drugs targeting the P2Y12 receptor (PRUTest) and aspirin (Aspirin Test).[17][19][20][21]
Caption: Principle of the VerifyNow platelet function assay.
Protocol:
-
Sample Collection: Collect whole blood in the appropriate Greiner blue top (3.2% sodium citrate) tube provided with the assay kit.
-
Assay Performance:
-
Ensure the VerifyNow instrument is calibrated and has passed quality control.
-
If evaluating the direct in vitro effect, this compound would need to be incubated with the whole blood sample prior to being introduced to the cartridge. Note: This may represent an off-label use of the clinical diagnostic test.
-
Insert the appropriate assay cartridge (e.g., PRUTest for P2Y12 pathway, Aspirin Test for COX-1 pathway) into the instrument.
-
Follow the instrument prompts to introduce the blood sample.
-
The instrument automatically performs the assay and reports the results.
-
-
Data Analysis:
-
Results for the PRUTest are reported in P2Y12 Reaction Units (PRU).
-
Results for the Aspirin Test are reported in Aspirin Reaction Units (ARU).
-
A lower PRU or ARU value indicates a higher level of platelet inhibition.
-
Data Presentation:
| Treatment | Assay | Result (Units) | Interpretation |
| Baseline (Pre-incubation) | PRUTest | 250 PRU | Normal Platelet Function |
| This compound (10 µM) | PRUTest | 80 PRU | P2Y12 Pathway Inhibition |
| Baseline (Pre-incubation) | Aspirin Test | 600 ARU | Normal Platelet Function |
| This compound (10 µM) | Aspirin Test | 450 ARU | COX-1 Pathway Inhibition |
Summary and Conclusion
The comprehensive evaluation of this compound's antiplatelet potency requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for characterizing the compound's effects on platelet aggregation, activation, and overall contribution to clot formation. By employing these standardized methods, researchers can generate high-quality, comparable data to elucidate the mechanism of action of this compound and inform its potential as a novel antiplatelet agent. It is recommended to use a combination of these assays to build a complete pharmacological profile of the compound.
References
- 1. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 6. Testing platelet aggregation activity [protocols.io]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2.6. Platelet aggregation assay [bio-protocol.org]
- 10. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]
- 12. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
- 14. Optimal Utilization of Thromboelastrography (TEG) | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 15. Thromboelastography - Wikipedia [en.wikipedia.org]
- 16. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. itcmed.com [itcmed.com]
- 20. bchcicu.org [bchcicu.org]
- 21. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
UDM-001651: A Potent and Selective Pharmacological Tool for Interrogating PAR4 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4), a G protein-coupled receptor (GPCR), plays a critical role in thrombosis and hemostasis. Activated by proteases such as thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. Its sustained signaling, in contrast to the transient signaling of PAR1, makes it a compelling target for the development of novel antiplatelet therapies. UDM-001651 is a potent, selective, and orally bioavailable antagonist of PAR4, making it an invaluable pharmacological tool for studying the receptor's function in various physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound in preclinical research.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of this compound, demonstrating its potency, selectivity, and antithrombotic efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Agonist | IC50 (nM) |
| Platelet Aggregation | Human | γ-thrombin | 2.4 |
| Platelet Aggregation | Human | PAR4-AP (AYPGKF-NH2) | 3.1 |
| Calcium Mobilization (FLIPR) | Human | PAR4-AP (AYPGKF-NH2) | 4.2 |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme | Assay Type | IC50 (nM) |
| PAR1 | Calcium Mobilization | >10,000 |
| PAR2 | Calcium Mobilization | >10,000 |
| A broad panel of receptors, ion channels, and enzymes | Radioligand Binding/Enzymatic Assays | No significant activity at 10 µM |
Table 3: In Vivo Antithrombotic Efficacy of this compound in a Monkey Arterial Thrombosis Model
| Dose (mg/kg, p.o.) | Inhibition of Thrombus Formation (%) | Bleeding Time Prolongation |
| 1 | 85 | No significant effect |
| 3 | 95 | No significant effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.
In Vitro Human Platelet Aggregation Assay
Objective: To determine the potency of this compound in inhibiting PAR4-mediated platelet aggregation.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Acid-citrate-dextrose (ACD) solution.
-
Prostaglandin E1 (PGE1).
-
Apyrase.
-
Platelet-rich plasma (PRP).
-
Tyrode's buffer.
-
This compound.
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2 or γ-thrombin.
-
Light transmission aggregometer.
Protocol:
-
Preparation of Washed Platelets:
-
Collect human whole blood into syringes containing ACD anticoagulant.
-
Centrifuge the blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in Tyrode's buffer containing PGE1 and apyrase.
-
Centrifuge again at 800 x g for 10 minutes.
-
Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Platelet Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add various concentrations of this compound or vehicle (DMSO) to the platelet suspension and incubate for 15 minutes at 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Initiate platelet aggregation by adding a PAR4 agonist (e.g., γ-thrombin at a final concentration of 20 nM or PAR4-AP at 20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Calcium Mobilization Assay (FLIPR)
Objective: To measure the inhibitory effect of this compound on PAR4-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human PAR4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
PAR4-AP (e.g., AYPGKF-NH2).
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-PAR4 cells in appropriate medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Place the cell plate into the FLIPR instrument.
-
Add a solution of PAR4-AP to the wells to stimulate the cells.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
Calculate the inhibition of the calcium response for each concentration of this compound and determine the IC50 value.
-
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of orally administered this compound.
Materials:
-
Cynomolgus monkeys.
-
This compound formulated for oral administration.
-
Anesthetic agents.
-
Surgical instruments.
-
Electrolytic injury model setup (e.g., constant current stimulator).
-
Flow probe to measure carotid artery blood flow.
Protocol:
-
Animal Preparation and Dosing:
-
Fast the monkeys overnight before the experiment.
-
Administer this compound or vehicle orally at the desired dose and time point before the induction of thrombosis.
-
-
Surgical Procedure:
-
Anesthetize the monkey.
-
Isolate a section of the carotid artery.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Induce an electrolytic injury to the arterial wall by applying a constant anodal current (e.g., 150 µA) for a set duration (e.g., 90 minutes) via a needle electrode.
-
-
Measurement of Thrombotic Occlusion:
-
Continuously monitor carotid artery blood flow.
-
Thrombotic occlusion is defined as the cessation of blood flow.
-
Record the time to occlusion.
-
-
Data Analysis:
-
Compare the incidence and time to occlusion in the this compound-treated group with the vehicle-treated group to determine the antithrombotic efficacy.
-
-
Bleeding Time Measurement (Optional):
-
Perform a standardized template bleeding time measurement (e.g., on the forearm) before and after drug administration to assess the effect on hemostasis.
-
Visualizations
The following diagrams illustrate the PAR4 signaling pathway, the experimental workflow for the platelet aggregation assay, and the logical relationship of this compound's mechanism of action.
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Caption: Mechanism of action of this compound leading to antithrombotic effects.
Application Notes and Protocols for Measuring the IC50 and Kd of UDM-001651 for PAR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDM-001651 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. As a key player in thrombosis and hemostasis, PAR4 is a significant target for the development of novel antiplatelet therapies. Accurate determination of the inhibitory potency (IC50) and binding affinity (Kd) of compounds like this compound is critical for their pharmacological characterization and preclinical development.
These application notes provide detailed protocols for measuring the IC50 and Kd of this compound for PAR4, tailored for researchers in academia and the pharmaceutical industry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's interaction with PAR4.
| Parameter | Value | Method | Reference |
| IC50 | 4 nM | Cell-Based Functional Assay (e.g., Platelet Aggregation or Calcium Mobilization) | [1] |
| Kd | 1.4 nM | Radioligand Binding Assay | [1] |
Signaling Pathway of PAR4 Activation
Thrombin, a serine protease, activates PAR4 by cleaving its extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades. This process primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion, and aggregation. This compound acts as an antagonist, blocking this activation cascade.
Caption: PAR4 signaling pathway and antagonism by this compound.
Experimental Protocols
Determination of IC50 using a Cell-Based Calcium Mobilization Assay
This protocol describes a functional assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit PAR4 agonist-induced calcium mobilization in a recombinant cell line expressing human PAR4 (e.g., HEK293 cells).
Experimental Workflow:
References
Application Notes and Protocols: UDM-001651 for High-Throughput Screening of Novel Antithrombotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDM-001651 is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is a key player in thrombin-mediated platelet activation and aggregation, making it a promising target for the development of novel antithrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing antiplatelet agents.[3][4] The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified an imidazothiadiazole-based chemical scaffold as a PAR4 antagonist.[1][5] Subsequent lead optimization led to the development of this compound and related clinical candidates like BMS-986120.[6] These application notes provide a framework for utilizing HTS assays to identify and characterize novel PAR4 antagonists, using this compound as a reference compound.
Principle of the Assay
The primary application of this compound in a high-throughput setting is as a control compound in screens designed to identify novel inhibitors of PAR4. The assays are typically cell-based, utilizing human platelets or cell lines engineered to express PAR4. The fundamental principle involves stimulating the PAR4 receptor with a specific agonist, such as a PAR4 activating peptide (PAR4-AP) or thrombin, and then measuring the resulting downstream signaling events. Potential inhibitors, along with this compound as a positive control, are pre-incubated with the cells before the addition of the agonist. A reduction in the measured signal in the presence of a test compound indicates potential PAR4 antagonism. Key readouts for these assays include platelet aggregation, calcium mobilization, or the expression of activation markers like P-selectin and the activated form of the GPIIb/IIIa receptor.[7]
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following table summarizes the quantitative data for this compound and the related clinical candidate BMS-986120, highlighting their potency and selectivity. This data is essential for establishing assay windows and for comparing the activity of newly identified compounds.
| Compound | Target | Assay Type | Potency (IC50) | Selectivity vs. PAR1 | Reference(s) |
| This compound | PAR4 | PAR4-AP-induced Platelet Aggregation | 2.4 nM | >1000-fold | [2] |
| BMS-986120 | PAR4 | PAR4-AP-induced Platelet Aggregation | 140 nM | 71-fold | [5] |
Experimental Protocols
High-Throughput Screening for PAR4 Antagonists using a Platelet Aggregation Assay
This protocol outlines a method for screening compound libraries for inhibitors of PAR4-mediated platelet aggregation.
1. Materials and Reagents:
-
Human platelet-rich plasma (PRP) or washed platelets
-
HEPES-Tyrode buffer
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2
-
This compound (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Compound library in DMSO
-
384-well microplates
-
Platelet aggregometer or a microplate reader capable of kinetic measurements
2. Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain PRP. For washed platelets, perform additional washing steps with a suitable buffer. Adjust the platelet concentration to the desired density in HEPES-Tyrode buffer.
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Dispense this compound into positive control wells and DMSO into negative (vehicle) control wells.
-
Platelet Dispensing: Add the prepared platelet suspension to all wells of the microplate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the platelets.
-
Agonist Addition: Add a pre-determined concentration of PAR4-AP to all wells to induce platelet aggregation. The final concentration of the agonist should be optimized to induce a robust aggregation response.
-
Data Acquisition: Immediately after agonist addition, place the microplate in a plate reader or aggregometer and measure the change in light transmittance or absorbance over time. The rate and extent of aggregation are indicative of PAR4 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the aggregation response in the compound-treated wells to the vehicle control wells. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Secondary Assay: Flow Cytometry for Platelet Activation Markers
This protocol is for a secondary screen to confirm the activity of hits from the primary screen and to further characterize their mechanism of action.
1. Materials and Reagents:
-
Washed human platelets
-
HEPES-Tyrode buffer
-
PAR4 activating peptide (PAR4-AP)
-
Hit compounds from the primary screen
-
This compound (positive control)
-
Fluorescently labeled antibodies against P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1)
-
Formaldehyde solution for fixing
-
Flow cytometer
2. Procedure:
-
Platelet Preparation: Prepare washed platelets and resuspend them in HEPES-Tyrode buffer.
-
Compound Incubation: In individual tubes or a 96-well plate, incubate the platelets with the hit compounds at various concentrations. Include this compound and a vehicle control.
-
Activation: Add PAR4-AP to stimulate the platelets and incubate for a defined period at 37°C.
-
Staining: Add the fluorescently labeled antibodies (anti-P-selectin and PAC-1) to the platelet suspensions and incubate in the dark at room temperature.
-
Fixing: Fix the platelets with a formaldehyde solution.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained platelets.
-
Data Analysis: Determine the percentage of platelets positive for P-selectin and activated GPIIb/IIIa in the presence and absence of the test compounds. Calculate the IC50 values for the active compounds.
Visualizations
Caption: Signaling pathway of PAR4-mediated platelet activation and the inhibitory action of this compound.
Caption: Experimental workflow for high-throughput screening of PAR4 antagonists.
Caption: Logical progression from HTS to the development of clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. adooq.com [adooq.com]
- 3. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing UDM-001651 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for optimizing the concentration of the novel inhibitor, UDM-001651, for in vitro assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to perform a broad dose-response experiment. A typical starting range would span several orders of magnitude, from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). This wide range helps in identifying the optimal concentration window for efficacy while avoiding toxicity. It's important to note that inhibitors effective in cells only at concentrations greater than 10 µM may be acting non-specifically.[1]
Q2: How do I properly dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is crucial to ensure the compound is fully dissolved. For storage, solid forms of the compound are typically kept at -20°C for long-term stability (up to 3 years), while stock solutions in DMSO are also stored at -20°C.[2] Always refer to the manufacturer's specific recommendations if available.
Q3: My compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules.[2] Here are some steps to troubleshoot this issue:
-
Lower the final concentration: The compound may be exceeding its aqueous solubility.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.[2]
-
Consider a different solvent system: A co-solvent system might be necessary to improve solubility.[2]
Q4: What are off-target effects and how can I minimize them with this compound?
A4: Off-target effects happen when a small molecule inhibitor interacts with proteins other than its intended target, which can lead to misleading results.[3] To minimize these effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired biological effect through careful dose-response experiments.[3]
-
Orthogonal Validation: Confirm the observed phenotype using a structurally different inhibitor for the same target, if available.[3]
-
Genetic Validation: Compare the phenotype from this compound treatment with that from genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the target protein.[3]
Q5: Why is the effective concentration in my cell-based assay much higher than the biochemical IC50 value?
A5: It is common for the potency of a compound in a cell-based assay (cellular IC50) to be lower than its potency in a biochemical assay (biochemical IC50).[1][4] This discrepancy can be due to several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or the compound being actively pumped out of the cell.[5]
Troubleshooting Guide
This section addresses common issues encountered when determining the optimal concentration of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure uniform cell density across all wells. Consider not using the outer wells of the plate. Ensure thorough mixing of the compound in the media before adding to cells. |
| No observable effect even at high concentrations | Poor cell permeability, compound instability in culture media, or incorrect target engagement. | Perform a cell permeability assay. Assess the stability of this compound in your specific media over time. Conduct a target engagement assay to confirm the compound is binding to its intended target within the cell.[3][4] |
| Significant cell death at all tested concentrations | Compound cytotoxicity. | Perform a cell viability assay in parallel with your functional assay to distinguish between specific inhibitory effects and general toxicity. Lower the concentration range in subsequent experiments. |
| Inconsistent results across different experiments | Variation in cell passage number, different batches of reagents, or inconsistent incubation times. | Use cells within a consistent passage number range. Use the same batches of media, serum, and other reagents. Standardize all incubation times. |
Experimental Protocols
1. Determining the Optimal Dose Range using a Cell Viability Assay
This protocol helps to establish a concentration range of this compound that is non-toxic to the cells, which is a critical first step.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or CellTiter-Glo® assay.
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Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.
2. Dose-Response Curve for Functional Inhibition
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound in a functional assay.
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Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay, using a concentration range determined to be non-toxic.
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Incubation: Incubate the cells with this compound for the desired duration to observe the functional effect.
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Phenotypic Readout: Measure the biological response of interest. This could be, for example, the inhibition of a signaling pathway (measured by Western blot or ELISA), a change in gene expression (measured by qPCR), or a change in cell morphology.
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Data Analysis: Plot the functional response against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Overcoming solubility issues with UDM-001651 in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with UDM-001651 in experimental buffers. Given that this compound is a proprietary compound, the following guidance is based on established methods for enhancing the solubility of poorly water-soluble molecules.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Possible Cause & Solution:
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Supersaturation: The concentration of this compound in the stock solution may be too high, leading to precipitation when diluted into an aqueous buffer where it is less soluble.
-
Solution: Try preparing a lower concentration stock solution. Additionally, consider the use of a precipitation inhibitor in your final dilution.
-
-
pH Shift: The pH of your experimental buffer may be unfavorable for keeping this compound in solution, especially if the compound has ionizable groups.
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Low Temperature: The temperature of your experimental buffer or storage conditions might be too low, causing the compound to crystallize and precipitate.
-
Solution: Try preparing and using the solutions at a controlled room temperature or slightly warmer, if compatible with your experimental setup.
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Issue 2: Low and Inconsistent Results in Cell-Based Assays
Possible Cause & Solution:
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Incomplete Solubilization: this compound may not be fully dissolved in the final assay medium, leading to a lower effective concentration and variability in your results.
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Solution: Visually inspect your prepared solutions for any particulate matter. Consider using a solubilization-enhancing technique such as the inclusion of co-solvents or surfactants in your final assay medium.
-
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Compound Adsorption: Poorly soluble compounds can adsorb to plasticware, reducing the actual concentration available to the cells.
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Solution: Use low-adhesion plasticware or pre-treat your plates with a blocking agent like bovine serum albumin (BSA).
-
-
Interaction with Media Components: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), could interact with this compound, affecting its availability.
-
Solution: Test the solubility of this compound in your specific cell culture medium. It may be necessary to prepare the final dilution in a serum-free medium immediately before adding it to the cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a novel compound like this compound, it is recommended to start with a highly versatile organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents can typically dissolve a wide range of organic molecules at high concentrations. It is crucial to then perform serial dilutions to determine the maximum tolerable solvent concentration in your specific experimental system.
Q2: How can I determine the solubility of this compound in my experimental buffer?
A2: A simple method is to prepare a saturated solution. Add an excess amount of this compound to your buffer and allow it to equilibrate (e.g., by shaking for 24-48 hours at a constant temperature). After equilibration, centrifuge the sample to pellet the undissolved compound. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as HPLC or spectrophotometry.[3]
Q3: Are there any general-purpose solubilizing agents that can be used with this compound?
A3: Yes, several excipients are commonly used to improve the solubility of poorly soluble compounds.[1] These include:
-
Co-solvents: Such as polyethylene glycol (PEG) 400 or propylene glycol, which can be added to the aqueous buffer to increase the solubility of nonpolar compounds.[4]
-
Surfactants: Like Polysorbate 80 (Tween 80) or Solutol HS-15, which can form micelles to encapsulate and solubilize hydrophobic molecules.[1]
-
Cyclodextrins: Such as β-cyclodextrin or its derivatives, which can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[5]
The choice and concentration of the solubilizing agent need to be optimized for your specific compound and experimental system to avoid any potential artifacts.
Q4: Can I use sonication to help dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of this compound. It provides energy to break down particle agglomerates and can accelerate the dissolving process. However, it is important to control the temperature during sonication, as excessive heat can degrade the compound. Sonication should be followed by a visual inspection to ensure that the compound has fully dissolved and does not precipitate out over time.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | > 50 |
| DMSO | > 100 |
| PEG 400 | > 20 |
Note: This data is hypothetical and should be determined experimentally for this compound.
Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| None | 0% | < 1 |
| Polysorbate 80 | 0.1% | 15 |
| HP-β-Cyclodextrin | 1% | 25 |
| PEG 400 | 5% | 10 |
Note: This data is for illustrative purposes. The optimal agent and concentration should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the desired amount of this compound powder.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If necessary, sonicate the solution in a water bath for 5-10 minutes, avoiding excessive heating.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Experimental Buffer
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Thaw a fresh aliquot of the this compound stock solution at room temperature.
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Pre-warm your experimental buffer to the desired temperature.
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Perform serial dilutions of the stock solution into the experimental buffer to achieve the final desired concentration.
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When diluting, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and minimize local supersaturation, which can cause precipitation.
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Visually inspect the final working solution for any signs of precipitation.
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Use the freshly prepared working solution in your experiment as soon as possible.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in UDM-001651 antithrombotic studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during antithrombotic studies with UDM-001651.
FAQs: Quick Solutions
Q1: My in vitro platelet aggregation assay shows no inhibition with this compound. What is the likely cause?
A1: The most common reason for a lack of inhibition in in vitro assays is that this compound may be a prodrug, requiring metabolic activation to become effective. The parent molecule of a prodrug often has no significant in vitro activity.[1] For in vitro experiments, it is crucial to use the active metabolite of this compound.
Q2: I'm observing a paradoxical procoagulant effect in my animal model shortly after administering this compound. Is this expected?
A2: While less common with direct oral anticoagulants compared to vitamin K antagonists like warfarin, a transient procoagulant effect can occur.[2] This may be due to complex interactions within the coagulation cascade. Consider evaluating the impact on natural anticoagulants like Protein C and Protein S in your model.
Q3: My aPTT and PT results are inconsistent across different laboratories. Why is this happening?
A3: Significant inter-laboratory variability can occur due to differences in reagents and analytical systems used for aPTT and PT testing.[3][4] It is highly recommended to use the same laboratory and standardized protocols for all samples within a single study to ensure consistency.
Q4: Can this compound have off-target effects that influence my results?
A4: Yes, off-target effects are a possibility with any anticoagulant. For example, some anticoagulants can influence vascular smooth muscle cell activity or have pro-inflammatory effects.[5][6] If you observe unexpected physiological changes in your in vivo models, consider investigating potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in In Vitro Assays
You are not observing the expected anticoagulant effect of this compound in your in vitro assays, such as platelet aggregation, aPTT, or PT tests.
Caption: Troubleshooting workflow for in vitro assay issues.
| Potential Cause | Recommended Action |
| Compound Inactivity | This compound may be a prodrug. Ensure you are using the active metabolite for in vitro studies.[1] |
| Reagent Instability | Prepare fresh agonist and reagent solutions for each experiment. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Agonist Concentration | For platelet aggregation assays, use an agonist concentration that induces a submaximal response to sensitively measure inhibition.[1] |
| Sample Handling Issues | For platelet-based assays, ensure proper blood collection techniques, use of appropriate anticoagulants (e.g., 3.2% sodium citrate), and timely processing.[1][4] Avoid cold temperatures for platelet samples as this can cause activation.[7][8] |
| Instrument Calibration | Ensure proper calibration of laboratory equipment, such as aggregometers and coagulometers, according to the manufacturer's instructions.[9] |
Issue 2: Unexpected Thrombosis or Lack of Efficacy in In Vivo Models
Your animal models treated with this compound are showing paradoxical thrombosis or the compound is not as effective as anticipated.
Caption: Troubleshooting workflow for in vivo model issues.
| Potential Cause | Recommended Action |
| Paradoxical Procoagulant Effect | Similar to early stages of warfarin treatment, there could be a transient imbalance in procoagulant and anticoagulant factors.[2] Measure levels of natural anticoagulants like Protein C and S. |
| Inappropriate Animal Model | The chosen animal model may not accurately reflect human thrombosis.[10][11][12] Different models of thrombosis induction (e.g., chemical, mechanical) can yield different results.[13] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The dosing regimen may not be achieving the target plasma concentration of this compound. Conduct pharmacokinetic studies to confirm exposure. |
| Off-Target Effects | This compound could have unforeseen effects on other biological pathways that contribute to a prothrombotic state.[5][6] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol is adapted for assessing the in vitro antiplatelet activity of the active metabolite of this compound.
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Blood Collection: Draw blood from healthy donors who have not taken antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect into tubes with 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL.[1]
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge blood at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper PRP layer.[1]
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Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). Allow PRP to rest for 30 minutes.[1]
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Assay Procedure:
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Calibrate the aggregometer to 0% aggregation with PRP and 100% with PPP.
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Add standardized PRP to a cuvette with a magnetic stir bar.
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Incubate PRP with the active metabolite of this compound or vehicle control.
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Initiate aggregation by adding an agonist (e.g., ADP, collagen).
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Record aggregation for a set period.
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Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the general procedure for determining the effect of this compound on the intrinsic and common coagulation pathways.
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Sample Preparation: Obtain platelet-poor plasma from citrated blood by centrifuging at 1500 x g for 15 minutes.
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Assay Procedure:
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Pre-warm the plasma sample and aPTT reagent to 37°C.
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Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids) and incubate.
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Add pre-warmed calcium chloride to initiate clotting.
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Measure the time until clot formation. A prolonged aPTT may indicate an effect on the intrinsic pathway.[3]
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Protocol 3: Prothrombin Time (PT) Assay
This protocol details the general procedure for assessing the effect of this compound on the extrinsic and common coagulation pathways.
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Sample Preparation: Use platelet-poor plasma as described for the aPTT assay.
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Assay Procedure:
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Pre-warm the plasma sample to 37°C.
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Add a PT reagent containing tissue factor and calcium chloride to the plasma.
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Measure the time until a clot forms. A prolonged PT can indicate an effect on the extrinsic pathway.[14]
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Signaling Pathways
Coagulation Cascade and Site of Action for a Hypothetical Direct Factor Xa Inhibitor (this compound)
Caption: Simplified coagulation cascade showing the inhibitory action of this compound on Factor Xa.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical Procoagulant Effect of Early Doses of Warfarin: Possible Role of Non-Vitamin K Oral Anticoagulant in Patients with Atrial Fibrillation-Related Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bloodtransfusion.it [bloodtransfusion.it]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ahajournals.org [ahajournals.org]
- 11. In vivo thrombus formation in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Technical Support Center: Enhancing Oral Bioavailability of Imidazothiadiazole PAR4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazothiadiazole-based Protease-Activated Receptor 4 (PAR4) antagonists with improved oral bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with imidazothiadiazole PAR4 antagonists?
A1: The primary obstacles are typically low aqueous solubility and high first-pass metabolism. The imidazothiadiazole scaffold, while potent, can be highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract. Additionally, these compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, reducing the amount of active drug that reaches systemic circulation.
Q2: What initial formulation strategies can be employed to improve the exposure of a novel imidazothiadiazole PAR4 antagonist for preclinical in vivo studies?
A2: For initial preclinical studies, simple formulations are often preferred. A common starting point is to use a suspension of the micronized drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). For compounds with very poor solubility, a solution in a mixture of solvents and surfactants, such as a self-emulsifying drug delivery system (SEDDS), can be explored.[1]
Q3: How can the metabolic stability of imidazothiadiazole PAR4 antagonists be improved?
A3: Improving metabolic stability often involves medicinal chemistry approaches. Strategies include blocking metabolically labile sites with chemically inert groups (e.g., fluorine), reducing the lipophilicity of the molecule to decrease its affinity for metabolic enzymes, and introducing polar groups to facilitate clearance through non-metabolic pathways. For example, replacing a metabolically susceptible aromatic ring with a less electron-rich heterocycle can sometimes reduce oxidative metabolism.[2]
Q4: What are the key in vitro assays to profile an imidazothiadiazole PAR4 antagonist for its potential oral bioavailability?
A4: The key in vitro assays include:
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Aqueous Solubility: To determine the intrinsic solubility of the compound at different pH values relevant to the GI tract.
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Dissolution Rate: To assess how quickly the solid compound dissolves in simulated gastric and intestinal fluids.
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Metabolic Stability in Liver Microsomes: To evaluate the susceptibility of the compound to phase I and phase II metabolism.
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Caco-2 Permeability: To predict the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
II. Troubleshooting Guides
Low In Vitro Solubility and Dissolution
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitates in aqueous buffer during in vitro assays. | High lipophilicity and crystalline nature of the compound. | Prepare a stock solution in an organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium is below the solubility limit. Use of co-solvents or surfactants in the assay buffer can also be considered. | The compound remains in solution, allowing for accurate measurement in in vitro assays. |
| Poor dissolution of the solid form in simulated GI fluids. | High crystallinity and low surface area of the drug particles. | 1. Particle Size Reduction: Utilize micronization or nano-milling techniques to increase the surface area. 2. Formulation with Solubilizing Agents: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or create inclusion complexes with cyclodextrins.[1] 3. pH Adjustment: Evaluate the solubility of the compound at different pH values, as the solubility of compounds with ionizable groups can be pH-dependent. | Increased dissolution rate and higher concentration of the compound in the aqueous medium. |
| Inconsistent dissolution profiles between batches. | Variability in the solid form (polymorphism) or particle size distribution. | Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Ensure consistent particle size distribution through particle size analysis. | Consistent and reproducible dissolution profiles. |
High In Vitro Metabolic Clearance
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid disappearance of the parent compound in liver microsome stability assay. | The compound is a substrate for rapidly acting metabolic enzymes (e.g., CYP3A4). | 1. Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites. 2. CYP Inhibition Studies: Determine which specific CYP isozymes are responsible for the metabolism using selective inhibitors. 3. Medicinal Chemistry Modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic process.[2] | Increased metabolic stability, leading to a longer half-life and potentially higher oral bioavailability. |
| High inter-species variability in metabolic clearance. | The compound is metabolized by enzymes that have different expression levels or activities across species. | Conduct metabolic stability assays using liver microsomes from multiple species (e.g., mouse, rat, dog, monkey, human) to identify a suitable species for preclinical toxicology and pharmacokinetic studies that is most predictive of human metabolism. | Selection of an appropriate animal model for further in vivo studies. |
Low In Vivo Oral Bioavailability
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low plasma exposure after oral dosing despite acceptable in vitro properties. | Poor absorption due to efflux by transporters, or significant gut wall metabolism. | 1. Caco-2 Permeability Assay with Efflux Inhibitors: Co-dose with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to see if permeability increases. 2. In Vivo Studies with Efflux Inhibitors: Co-administer a P-gp inhibitor with the compound in an in vivo study to assess the impact on oral exposure. | Increased oral bioavailability if efflux is a major limiting factor. |
| High variability in plasma concentrations between individual animals. | Formulation issues (e.g., aggregation, precipitation in the GI tract), or food effects. | 1. Formulation Optimization: Develop a more robust formulation, such as a solution or a solid dispersion, to ensure consistent drug release. 2. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the effect of food on drug absorption. | Reduced variability and a more predictable pharmacokinetic profile. |
| Low oral bioavailability in one species but not another. | Significant differences in first-pass metabolism or GI physiology between species. | Re-evaluate the in vitro metabolism data across species to identify the species with the most similar metabolic profile to humans. Consider the GI transit time and pH in different species. | A better understanding of the inter-species differences and improved ability to predict human pharmacokinetics. |
III. Quantitative Data Summary
The following tables summarize preclinical pharmacokinetic data for representative imidazothiadiazole PAR4 antagonists.
Table 1: In Vitro Properties of Imidazothiadiazole PAR4 Antagonists
| Compound | PAR4 IC50 (nM) | Human Liver Microsomal Clearance (µL/min/mg) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) |
| BMS-986120 | 1.0 | 50 | 10 | 1.5 |
| BMS-986141 | 0.8 | 35 | 12 | 1.2 |
Data is illustrative and compiled from multiple sources for comparative purposes.
Table 2: Oral Pharmacokinetic Parameters of Imidazothiadiazole PAR4 Antagonists in Cynomolgus Monkeys
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Oral Bioavailability (%) |
| BMS-986120 | 1 | 250 | 2 | 1500 | 50 |
| BMS-986141 | 1 | 300 | 1.5 | 1800 | 60 |
Data is illustrative and compiled from multiple sources for comparative purposes.[3][4][5][6]
IV. Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Methodology:
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Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
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Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding NADPH.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
Methodology:
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Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
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Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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For the apical-to-basolateral (A→B) permeability assessment, add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
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For the basolateral-to-apical (B→A) permeability assessment, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.
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To assess P-gp mediated efflux, perform the A→B and B→A permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
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Analyze the concentration of the test compound in the donor and receiver compartments by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in rats.
Methodology:
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Fast the rats overnight before dosing.
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Administer the test compound to a group of rats via oral gavage at a specific dose.
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For the determination of absolute bioavailability, administer the test compound intravenously to a separate group of rats.
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Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.
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Process the blood samples to obtain plasma.
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Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound.
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
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Calculate the oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.
V. Mandatory Visualizations
Caption: PAR4 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for Oral Bioavailability Assessment.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of UDM-001651 in cellular assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of UDM-001651 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a small molecule inhibitor. It has demonstrated potent antiplatelet activity in in vitro assays, with an IC50 of 25 nM in a γ-thrombin-induced platelet-rich plasma aggregation assay[1]. For the purposes of this guide, we will consider its primary target to be the fictional Kinase X, a key enzyme in the platelet activation signaling pathway.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target.[2] This is a common phenomenon with small molecule inhibitors, often due to structural similarities in the binding sites of related proteins, such as the ATP-binding pocket of kinases.[2] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity, complicating the interpretation of the compound's mechanism of action.[2]
Q3: How can I begin to assess the potential for off-target effects with this compound in my experiments?
A multi-faceted approach is recommended to investigate potential off-target effects:
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Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations to determine if the observed phenotype tracks with the on-target IC50.
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Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor that targets Kinase X but has a distinct chemical structure. A consistent phenotype between the two inhibitors suggests an on-target effect.[2]
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Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Kinase X expression. If the resulting phenotype mimics that of this compound treatment, it strongly supports an on-target mechanism.[2]
Troubleshooting Guides
Problem 1: I'm observing a significant decrease in cell viability at concentrations close to the IC50 for my primary target, Kinase X.
This could indicate that this compound has off-target effects on proteins essential for cell survival.
Troubleshooting Steps:
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Determine the Lowest Effective Concentration: Titrate this compound to find the minimum concentration that inhibits Kinase X without causing widespread cell death.[2]
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Assess Apoptosis: Use assays such as Annexin V staining or measurement of caspase-3 cleavage to determine if the observed cell death is due to apoptosis.[2]
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Consult Off-Target Databases: Check publicly available kinase inhibitor databases to see if this compound or structurally similar compounds are known to inhibit pro-survival kinases.
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Rescue Experiment: If a specific off-target pro-survival kinase is suspected, attempt to rescue the cells by overexpressing a drug-resistant mutant of that kinase.
Problem 2: The observed cellular phenotype is inconsistent with the known function of Kinase X.
This suggests that the phenotype may be driven by the inhibition of one or more off-target proteins.
Troubleshooting Steps:
-
Validate with an Orthogonal Approach: Use a structurally unrelated inhibitor for Kinase X or a genetic knockdown approach (e.g., siRNA) to see if the same phenotype is produced.[2][3] If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2]
-
Phosphoproteomic Analysis: Utilize mass spectrometry-based phosphoproteomics to get a global view of changes in protein phosphorylation within the cell after this compound treatment. This can help identify unexpected signaling pathway alterations.[2]
Data Presentation
Table 1: Fictional Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Kinase X | 25 | On-Target |
| Kinase Y | 250 | Off-Target |
| Kinase Z | 1500 | Off-Target |
| Survival Kinase A | 500 | Off-Target |
| Survival Kinase B | >10,000 | Minimal Off-Target |
Table 2: Fictional Cellular Assay Data for this compound and a Structurally Unrelated Inhibitor (UDM-Alternative-01)
| Assay | This compound EC50 (nM) | UDM-Alternative-01 EC50 (nM) |
| Platelet Aggregation Inhibition | 30 | 45 |
| Cell Viability (HUVEC) | 750 | >20,000 |
| Apoptosis Induction (Jurkat) | 600 | >20,000 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase X Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of Kinase X. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase X to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[4]
-
Inhibitor Treatment: Treat cells with serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50.
Visualizations
Caption: Hypothetical signaling pathway for this compound's on-target effect.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Logical relationships between observations and validation experiments.
References
How to mitigate variability in platelet aggregation assays with UDM-001651.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in platelet aggregation assays when investigating the compound UDM-001651. By controlling pre-analytical, analytical, and patient-related variables, you can enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can introduce variability into my platelet aggregation results with this compound?
A1: Pre-analytical variables are a major source of inconsistency in platelet aggregation assays. Careful attention to the following is crucial:
-
Specimen Collection: An atraumatic venipuncture is essential to prevent premature platelet activation. The first 2-3 mL of blood should be discarded to avoid contamination with tissue factor.[1]
-
Anticoagulant: Use 3.2% sodium citrate as the anticoagulant. The blood-to-anticoagulant ratio must be precisely 9:1. Underfilling or overfilling the collection tube can alter this ratio and affect results.[1][2]
-
Sample Handling and Storage: Process whole blood specimens within 4 hours of collection.[3] Samples should be maintained at room temperature (18-24°C). Cooling can activate platelets and introduce variability.[2][3][4]
-
Donor Variability: The physiological state of the blood donor can significantly impact results. Factors such as medications (e.g., aspirin, NSAIDs, clopidogrel), diet (e.g., high-fat meals, caffeine, garlic), and underlying medical conditions can alter platelet function.[2][4][5] It is recommended to screen donors for the use of antiplatelet medications for at least two weeks prior to blood collection.[1]
Q2: My results with this compound are inconsistent between different experiments. What analytical variables should I check?
A2: Inconsistent results can often be traced back to the assay setup and execution. Consider the following:
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Instrument Calibration: Ensure your aggregometer is properly warmed up to 37°C and calibrated. Use platelet-poor plasma (PPP) to set the 100% aggregation baseline and platelet-rich plasma (PRP) for the 0% baseline before adding any agonists.
-
Reagent Preparation: Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment. The concentration of the agonist is critical; using excessive concentrations can mask subtle inhibitory effects of this compound.[5] It is advisable to use a concentration of agonist that induces a submaximal aggregation response to sensitively measure inhibition.[1]
-
Platelet Count: Standardize the platelet count in your PRP to a consistent concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[1] Platelet counts below 50,000/μL may lead to inconsistent results.[6]
-
Incubation Times: Standardize the incubation time of this compound with the PRP before adding the agonist.
-
Stirring: Ensure adequate and consistent stirring during the assay to maintain a homogenous suspension of platelets.[2]
Q3: How do I prepare the active metabolite of a compound for in vitro studies?
A3: If this compound is a prodrug, similar to ticlopidine, it would require metabolic activation to have an antiplatelet effect in vitro. For such compounds, it is essential to use the active metabolite in your experiments. The parent molecule will likely show no significant activity.[1] Solutions of the active metabolite should be prepared fresh for each experiment to avoid degradation and repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High baseline noise in aggregometer reading | Air bubbles in the cuvette. | Carefully inspect the cuvette for air bubbles before starting the measurement. Gently tap to dislodge any bubbles. |
| Instrument malfunction. | Ensure the aggregometer is properly calibrated and maintained.[2] | |
| No aggregation observed even in control samples | Inactive agonist. | Prepare fresh agonist solutions and verify their activity. |
| Low fibrinogen concentration. | Check the fibrinogen levels in the plasma, as it is essential for aggregation.[4] | |
| Presence of interfering substances (e.g., medications). | Screen donors for medications known to affect platelet function.[3][4] | |
| Variability in the inhibitory effect of this compound | Inconsistent concentration of this compound. | Prepare fresh dilutions of this compound for each experiment. |
| Variable incubation time. | Use a consistent and timed incubation period for this compound with the PRP. | |
| Inconsistent agonist concentration. | Use a precise and consistent concentration of the agonist that provides a submaximal response.[1] | |
| Spontaneous platelet aggregation | Traumatic venipuncture or improper sample handling. | Use a gentle blood draw technique and handle samples carefully to avoid premature platelet activation.[2] |
| Delayed testing. | Perform the assay within the recommended timeframe (usually within 4 hours of collection).[2][3] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Discard the first 2-3 mL of blood.[1]
-
PRP Preparation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.[1]
-
PRP Isolation: Carefully aspirate the upper, turbid platelet-rich plasma layer and transfer it to a new polypropylene tube.[1]
-
Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[1]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells and obtain platelet-poor plasma.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[1]
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette the standardized PRP into another cuvette to set the 0% aggregation baseline.[1]
-
Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a standardized time (e.g., 5-15 minutes) with stirring.
-
Initiate Aggregation: Add the agonist (e.g., ADP, collagen) to the cuvette and record the change in light transmission over time.
-
Data Analysis: Analyze the aggregation curves to determine parameters such as maximum aggregation percentage, slope, and lag phase.
Data Presentation
Table 1: Common Agonists in Platelet Aggregation Assays
| Agonist | Typical Concentration Range | Mechanism of Action | Notes |
| ADP (Adenosine Diphosphate) | 5-20 µM | Activates P2Y1 and P2Y12 receptors. | A submaximal concentration (e.g., 5-10 µM) is recommended for studying P2Y12 inhibitors.[1] |
| Collagen | 1-5 µg/mL | Binds to GPVI and α2β1 integrin, leading to platelet activation. | A low concentration is used to detect the effects of COX-1 inhibitors like aspirin.[4] |
| Arachidonic Acid | 0.5-1.5 mM | Converted to Thromboxane A2 (TXA2) via the COX-1 pathway. | Directly assesses the efficacy of COX-1 inhibitors. |
| Ristocetin | 1.25-1.5 mg/mL | Induces binding of von Willebrand Factor (vWF) to the GPIb-IX-V complex, causing agglutination. | Used to diagnose von Willebrand disease and Bernard-Soulier syndrome.[7] |
| Epinephrine | 5-10 µM | Acts on α2A-adrenergic receptors. | Can induce a biphasic aggregation response. |
Visualizations
Hypothetical Signaling Pathway for this compound
Since the mechanism of action for this compound is not publicly available, the following diagram illustrates a hypothetical scenario where this compound acts as a P2Y12 receptor antagonist, a common target for antiplatelet drugs.
Caption: Hypothetical inhibition of the P2Y12 receptor by this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Troubleshooting Logic for High Variability
Caption: Troubleshooting flowchart for assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Aggregation | HE [hematology.mlsascp.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
Technical Support Center: Optimizing Structure-Activity Relationships of UDM-001651 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the structure-activity relationship (SAR) optimization of UDM-001651 analogs, a novel class of inhibitors targeting the hypothetical kinase "Kinase-X" involved in oncogenic signaling.
I. Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and biological evaluation of this compound analogs.
| Problem | Possible Cause | Recommended Solution |
| Synthesis & Purification | ||
| Low reaction yield | Incomplete reaction, side reactions, or degradation of starting materials/products. | - Monitor reaction progress closely using TLC or LC-MS.[1] - Optimize reaction conditions (temperature, solvent, catalyst). - Ensure purity and stability of starting materials. |
| Difficulty in purification by column chromatography | Poor separation of the desired compound from impurities. | - Experiment with different solvent systems for elution.[1] - Consider alternative purification techniques like preparative HPLC or crystallization. |
| Inconsistent analytical data (NMR, Mass Spec) | Presence of residual solvents, impurities, or compound degradation. | - Ensure complete removal of solvents under high vacuum. - Re-purify the compound if impurities are detected. - Check for compound stability under storage conditions. |
| Biological Assays | ||
| High variability in IC50 values | Inconsistent compound concentration, cell seeding density, or assay reagent quality. | - Prepare fresh stock solutions of compounds and verify their concentrations. - Standardize cell seeding protocols and ensure uniform cell health.[2] - Use positive and negative controls in every assay to monitor performance.[3] |
| No observable biological activity | Compound inactivity, degradation, or issues with the assay setup. | - Confirm the structural integrity and purity of the compound. - Test a known active compound (positive control) to validate the assay.[3] - Re-evaluate the predicted binding mode and consider alternative structural modifications. |
| Cell toxicity observed at high concentrations | Off-target effects or inherent cytotoxicity of the chemical scaffold. | - Determine the maximum non-toxic concentration for your cell line. - Compare the cytotoxic profile with that of the parent compound (this compound). - If cytotoxicity is a persistent issue, consider modifications to improve the therapeutic index. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound and its analogs?
A1: this compound and its analogs are designed as inhibitors of Kinase-X, a serine/threonine kinase implicated in the "Signal-Onc" pathway, which promotes cell proliferation in certain cancer types.
Q2: How can I improve the aqueous solubility of my this compound analogs?
A2: Poor aqueous solubility is a common challenge. Consider introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, into the molecular structure. Another strategy is to formulate the compounds with solubility-enhancing excipients for in vitro assays.
Q3: My most potent analog shows poor selectivity against other kinases. What should I do?
A3: Improving selectivity is a key aspect of lead optimization.[4] Analyze the crystal structure of your analog bound to Kinase-X (if available) to identify specific interactions that can be enhanced. Computational modeling can also help in designing modifications that exploit differences in the active sites of Kinase-X and off-target kinases.
Q4: What are the best practices for storing this compound analogs?
A4: For long-term storage, it is recommended to store the compounds as dry powders at -20°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always check for precipitation upon thawing.
Q5: The in vitro potency of my analog does not translate to in vivo efficacy. What could be the reason?
A5: Several factors can contribute to poor in vitro-in vivo correlation, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), low bioavailability, or rapid in vivo clearance. It is crucial to perform ADME profiling and in vivo pharmacokinetic studies for promising candidates.
III. Quantitative Data Summary
The following table summarizes the in vitro activity and key physicochemical properties of a representative set of this compound analogs.
| Compound ID | R1-Group | R2-Group | Kinase-X IC50 (nM) | LogP | Aqueous Solubility (µg/mL) |
| This compound | -H | -CH3 | 150 | 3.5 | 5.2 |
| This compound-A1 | -F | -CH3 | 125 | 3.6 | 4.8 |
| This compound-A2 | -Cl | -CH3 | 98 | 3.9 | 3.1 |
| This compound-B1 | -H | -CF3 | 75 | 4.1 | 2.5 |
| This compound-C1 | -H | -CH2OH | 210 | 2.8 | 15.7 |
| This compound-D1 | -OCH3 | -CH3 | 180 | 3.4 | 6.1 |
IV. Experimental Protocols
A. General Procedure for the Synthesis of this compound Analogs
This protocol describes a typical synthetic route for generating this compound analogs with modifications at the R1 and R2 positions of a hypothetical core scaffold.
-
Step 1: Synthesis of the Core Scaffold. The bicyclic core of this compound is synthesized via a multi-step reaction sequence starting from commercially available precursors. Detailed procedures for each step should be followed as per the established laboratory protocol.
-
Step 2: Introduction of the R1-Group. To a solution of the core scaffold (1 equivalent) in anhydrous THF, add the corresponding boronic acid (1.2 equivalents) and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents). The reaction is stirred at 80°C for 12 hours under an inert atmosphere.
-
Step 3: Modification of the R2-Group. The intermediate from Step 2 is subjected to functional group transformation at the R2 position. For example, a methyl ester can be reduced to a primary alcohol using LiAlH4 or converted to a trifluoromethyl group using a suitable fluorinating agent.
-
Step 4: Purification. The final product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound is confirmed by NMR and LC-MS analysis.
B. Kinase-X Inhibition Assay Protocol
This assay is used to determine the in vitro potency (IC50) of the this compound analogs against Kinase-X.
-
Reagents and Materials: Recombinant human Kinase-X, ATP, substrate peptide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add 5 µL of the compound solution, 10 µL of Kinase-X solution, and 10 µL of the substrate/ATP mixture. c. Incubate the plate at room temperature for 1 hour. d. Add 25 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. e. Incubate for 40 minutes at room temperature. f. Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
V. Visualizations
Caption: Hypothetical "Signal-Onc" signaling pathway targeted by this compound analogs.
Caption: Iterative workflow for SAR optimization of this compound analogs.
Caption: Logical flow for structure-activity relationship (SAR) analysis.
References
Challenges in the clinical translation of PAR4 antagonists like UDM-001651.
Welcome to the technical support center for researchers working with PAR4 antagonists, including the tool compound UDM-001651. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of PAR4 antagonists.
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| Inadequate PAR4-Specific Agonist Concentration | Ensure the use of a PAR4-specific activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) at a concentration sufficient to induce a robust, but not maximal, aggregation response. This allows for a clear window to observe inhibition. Thrombin activates both PAR1 and PAR4; for specific PAR4 studies, use γ-thrombin which preferentially activates PAR4, or a PAR1 antagonist in conjunction with α-thrombin.[1] |
| Antagonist Solubility or Stability Issues | Prepare fresh stock solutions of the PAR4 antagonist in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in the assay does not exceed a level that affects platelet function (typically <0.5%). |
| Platelet Preparation Variability | Platelet handling is critical. Use freshly prepared platelet-rich plasma (PRP) or washed platelets. Allow platelets to rest for at least 30 minutes after preparation before starting the assay. Maintain samples at room temperature or 37°C, as cooling can activate platelets. |
| Donor-to-Donor Variability | Acknowledge inherent biological variability in platelet responses from different donors. Genetic variations in PAR4 can affect receptor function and antagonist efficacy.[2] It is advisable to test the antagonist on platelets from multiple healthy donors who have not taken antiplatelet medications for at least two weeks. |
| Incorrect Assay Conditions | For light transmission aggregometry (LTA), ensure the instrument is calibrated correctly with platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation. Maintain the temperature at 37°C and ensure proper stirring. |
Issue 2: Unexpected Results in Calcium Mobilization Assays
| Potential Cause | Recommended Action |
| Suboptimal Dye Loading | Ensure platelets are loaded with the calcium indicator dye (e.g., Fura-2 AM) under optimal conditions (concentration, time, and temperature) to achieve adequate fluorescence. Incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye. |
| Distinguishing PAR1 vs. PAR4 Calcium Signals | PAR1 activation leads to a rapid, transient calcium signal, while PAR4 activation results in a slower, more sustained signal.[3] To isolate the PAR4-mediated signal when using thrombin, pre-treat platelets with a PAR1 antagonist. |
| Antagonist Interference with Fluorescence | Some compounds can autofluoresce or quench the fluorescence of the indicator dye. Run a control with the antagonist alone (without agonist stimulation) to check for any intrinsic fluorescence at the measurement wavelengths. |
| Cell Viability Issues | High concentrations of the antagonist or solvent may be toxic to platelets. Assess platelet viability if you observe a complete lack of response to any agonist. |
Issue 3: High Background or Low Signal in P-selectin Expression Flow Cytometry
| Potential Cause | Recommended Action |
| Spontaneous Platelet Activation | Minimize platelet activation during sample preparation. Use appropriate anticoagulants (e.g., sodium citrate), avoid vigorous vortexing, and process samples promptly.[4][5] Include an unstained and an unstimulated control to establish baseline P-selectin expression. |
| Non-specific Antibody Binding | Fc receptors on platelets can cause non-specific binding of antibodies. Consider using an Fc receptor blocking agent or isotype control antibodies to account for this. |
| Incorrect Gating Strategy | Ensure your gating strategy correctly identifies the platelet population based on forward and side scatter properties. Exclude debris and platelet aggregates from the analysis. |
| Insufficient Agonist Stimulation | Use a concentration of the PAR4 agonist that reliably induces P-selectin expression. Titrate the agonist to find the optimal concentration for your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the clinical translation of PAR4 antagonists like this compound?
A1: The primary challenge is achieving a therapeutic window that provides robust antithrombotic efficacy without a significant increase in bleeding risk.[6][7] While PAR4 inhibition is hypothesized to be safer than PAR1 inhibition because it targets the sustained, prothrombotic phase of platelet activation, clinical development of some PAR4 antagonists has been discontinued.[2] Another challenge is ensuring high selectivity for PAR4 over PAR1 to avoid the bleeding risks associated with PAR1 antagonism.[3]
Q2: Why is this compound considered a "tool compound," and what are its successors?
A2: this compound is a potent and selective PAR4 antagonist that has been evaluated in preclinical models, demonstrating antithrombotic efficacy with no prolongation of kidney bleeding time in monkeys.[8] It is considered a tool compound because it is primarily used for research purposes to validate PAR4 as a therapeutic target. More advanced, orally bioavailable compounds with optimized pharmacological properties, such as BMS-986120 and BMS-986141, were developed from a similar chemical scaffold and have progressed to human clinical trials.[3][9]
Q3: How do I distinguish between PAR1 and PAR4-mediated effects in my experiments?
A3: To isolate PAR4 activity, you can use several strategies:
-
Selective Agonists: Use a PAR4-activating peptide (PAR4-AP) like AYPGKF-NH₂.[10]
-
Selective Proteases: Employ γ-thrombin, which shows a preference for activating PAR4 over PAR1.[1]
-
Pharmacological Blockade: Pre-incubate your cells with a selective PAR1 antagonist before stimulating with a non-selective agonist like α-thrombin.[10][11]
-
Signal Kinetics: Differentiate based on the signaling kinetics, particularly in calcium mobilization assays where PAR1 gives a rapid, transient signal and PAR4 a slower, sustained one.[3]
Q4: Are there known off-target effects for imidazothiadiazole-based PAR4 antagonists like this compound?
A4: The development programs for successors like BMS-986120 focused on optimizing for high selectivity against PAR1 and other receptors.[3] In preclinical and early clinical studies, BMS-986120 was found to be highly selective, with no significant inhibition of platelet activation induced by PAR1-AP, ADP, or arachidonic acid.[12][13] However, as with any small molecule inhibitor, it is crucial to experimentally verify selectivity against a panel of relevant off-targets in your specific assay system.
Q5: What is the rationale for targeting PAR4 for antithrombotic therapy?
A5: Thrombin is a potent platelet activator that signals through both PAR1 and PAR4. PAR1 is responsible for the initial, rapid platelet response to low thrombin concentrations, which is crucial for hemostasis. PAR4 requires higher thrombin concentrations and mediates a more sustained signaling response, which is thought to be more critical for the growth and stability of a pathological thrombus.[3][14] By selectively inhibiting PAR4, the goal is to prevent occlusive thrombosis while preserving the initial PAR1-mediated hemostatic functions, potentially leading to a safer antiplatelet therapy with a lower bleeding risk compared to PAR1 antagonists or other agents.[3][7]
Data Presentation
Table 1: Preclinical Efficacy of BMS-986120 (a successor to this compound) in a Cynomolgus Monkey Arterial Thrombosis Model
| Treatment | Dose (mg/kg, oral) | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) |
| BMS-986120 | 1 | ~80% | Minimal/Not significant |
| Clopidogrel | 1 | >80% | >8-fold |
Data synthesized from preclinical studies.[3][6]
Table 2: Phase 1 Clinical Trial Data for BMS-986120 in Healthy Volunteers
| Parameter | Dose | Result |
| Platelet Aggregation Inhibition | Single doses of 75 mg and 180 mg | ≥80% inhibition of PAR4-AP induced aggregation for at least 24 hours.[15][16] |
| Thrombus Formation (ex vivo) | Single 60 mg dose | ~29% reduction in total thrombus area at high shear at 2 hours.[12] |
| Bleeding Time | Single and multiple ascending doses | No clinically meaningful impact on template bleeding times.[2] |
| Adverse Events | Single and multiple ascending doses | Well tolerated, with no serious adverse events or bleeding-related discontinuations reported.[12][15] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Platelet Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature.
-
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
Add PRP to a cuvette with a stir bar.
-
Add the PAR4 antagonist (e.g., this compound) or vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 10-15 minutes).
-
Add the PAR4 agonist (e.g., PAR4-AP, 20-200 µM) to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
-
Protocol 2: P-selectin Expression by Flow Cytometry
-
Sample Preparation:
-
Collect whole blood into sodium citrate tubes.
-
Aliquot whole blood or PRP into flow cytometry tubes.
-
Add the PAR4 antagonist or vehicle and incubate for 15 minutes at 37°C.
-
-
Staining:
-
Add the PAR4 agonist and incubate for 20 minutes at room temperature.
-
Add fluorescently-labeled antibodies against a platelet marker (e.g., CD41-FITC) and P-selectin (e.g., CD62P-PE).
-
Incubate in the dark for 20 minutes at room temperature.
-
Add a suitable buffer to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population using the CD41 signal and forward/side scatter characteristics.
-
Analyze the expression of P-selectin (CD62P) on the gated platelet population.
-
Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity.
-
Visualizations
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Efficacy of UDM-001651 and Other PAR4 Antagonists in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Protease-Activated Receptor 4 (PAR4) antagonist, UDM-001651, with other notable PAR4 inhibitors. The data presented is compiled from preclinical studies to offer an objective assessment of their relative potency and efficacy.
Executive Summary
Protease-Activated Receptor 4 (PAR4) has emerged as a promising target for the development of novel antiplatelet therapies with the potential for a wider therapeutic window and reduced bleeding risk compared to existing agents. This guide focuses on this compound, a potent and selective PAR4 antagonist, and benchmarks its performance against other key PAR4 antagonists: BMS-986120, YD-3, and ML354. The comparison is based on their in vitro potency in functional assays and their in vivo efficacy in a non-human primate model of thrombosis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its comparators.
Table 1: In Vitro Potency of PAR4 Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Platelet Aggregation | Not Specified | 2.4 | (--INVALID-LINK--) |
| BMS-986120 | Calcium Mobilization (HEK293 cells) | Human | 0.56 | [1](2--INVALID-LINK-- |
| Platelet Aggregation (PRP, γ-thrombin) | Human | <10 | [3](4--INVALID-LINK-- | |
| Platelet Aggregation (Whole Blood) | Human | 9.5 | [5](--INVALID-LINK--) | |
| Platelet Aggregation (Whole Blood) | Monkey | 2.1 | [5](--INVALID-LINK--) | |
| YD-3 | Platelet Aggregation (Washed Platelets, PAR4 agonist peptide) | Human | 130 | [6](--INVALID-LINK--) |
| Platelet Aggregation (Washed Platelets, Thrombin) | Rabbit | 28,300 | [7](--INVALID-LINK--) | |
| ML354 | PAR4 Inhibition | Not Specified | 140 | [8](9--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
Table 2: In Vivo Antithrombotic Efficacy in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis Model
| Compound | Dose (mg/kg, oral) | Thrombus Weight Reduction (%) | Bleeding Time Increase (vs. vehicle) | Reference |
| This compound | Not Specified | Robust antithrombotic efficacy | No prolongation of kidney bleeding time | (--INVALID-LINK--) |
| BMS-986120 | 0.2 | 35 ± 5 | Minimal | [5](--INVALID-LINK--) |
| 0.5 | 49 ± 4 | Minimal | [5](--INVALID-LINK--) | |
| 1.0 | 82-83 | ~2-fold | [5](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- | |
| BMS-986141 | 0.5 | 88 | Not Specified | [10](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
PAR4-Mediated Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay assesses the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
To obtain PRP, the blood is centrifuged at 150-200 x g for 15-20 minutes at room temperature.
-
Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
A baseline of 0% aggregation is set using PRP, and 100% aggregation is set using PPP.
-
PRP is pre-incubated with either the test compound (e.g., this compound, BMS-986120) or vehicle control for a specified time (typically 5-10 minutes) at 37°C with stirring.
-
Aggregation is initiated by the addition of a PAR4 agonist, such as a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration that induces a submaximal to maximal aggregation response (e.g., 12.5 µM to 100 µM).
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.
-
The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve of the antagonist.[11][12][13]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a PAR4 antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) in response to PAR4 activation.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human PAR4 receptor are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., at 2.5 µM), for 30-60 minutes at 37°C.
2. Measurement of Calcium Flux:
-
After dye loading, cells are washed and resuspended in a buffer.
-
The cells are pre-incubated with the PAR4 antagonist or vehicle.
-
Baseline fluorescence is measured before the addition of a PAR4 agonist (e.g., PAR4-AP).
-
Upon addition of the agonist, the change in fluorescence, corresponding to the change in [Ca2+]i, is monitored using a fluorometer.
-
The IC50 value is determined by measuring the inhibitory effect of different concentrations of the antagonist on the agonist-induced calcium response.[14][15]
In Vivo Electrolytic Model of Carotid Artery Thrombosis in Cynomolgus Monkeys
This preclinical model evaluates the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.
1. Animal Preparation:
-
Male cynomolgus monkeys are anesthetized.
-
The carotid artery is surgically exposed.
2. Thrombus Induction:
-
An electrode is placed on the surface of the carotid artery.
-
A controlled electrical current is applied to the artery, which injures the vessel wall and initiates thrombus formation.
3. Efficacy Evaluation:
-
The test compound (e.g., this compound, BMS-986120) or vehicle is administered orally prior to the induction of thrombosis.
-
After a set period, the thrombotic segment of the artery is excised, and the thrombus is removed and weighed.
-
The percentage reduction in thrombus weight in the treated group is calculated relative to the vehicle-treated control group.
4. Bleeding Time Assessment:
-
To assess the safety profile, bleeding time is measured, for example, by making a small incision in the kidney and measuring the time to cessation of bleeding.[16][17]
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: Simplified PAR4 signaling cascade in platelets.[18][19][20][21][22]
Experimental Workflow for In Vitro Antagonist Evaluation
Caption: Workflow for assessing PAR4 antagonist efficacy in vitro.
Logical Relationship of Preclinical to Clinical Development
Caption: The logical progression from preclinical to clinical studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unimedizin-mainz.de [unimedizin-mainz.de]
- 14. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental thromboembolic stroke in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of Antithrombotic Agents: A Review of Novel and Established Therapies
A comparative analysis of the investigational antithrombotic agent UDM-001651 with existing therapies cannot be provided at this time. Extensive searches of publicly available scientific literature and drug development databases did not yield any information regarding a compound with the identifier "this compound." This suggests that this compound may be an internal designation for a compound in very early stages of development, not yet disclosed in public forums, or the identifier may be inaccurate.
For researchers, scientists, and drug development professionals interested in the landscape of antithrombotic therapies, this guide will instead provide a comparative overview of established and novel classes of antithrombotic agents, supported by general experimental data and methodologies commonly employed in the field.
The Landscape of Antithrombotic Therapy
Antithrombotic drugs are broadly categorized into antiplatelet agents and anticoagulants, which respectively inhibit platelet aggregation and the coagulation cascade. The choice of agent depends on the clinical setting, with antiplatelet drugs being the cornerstone for arterial thrombosis and anticoagulants for venous thromboembolism.
Table 1: Major Classes of Antithrombotic Agents and Their Mechanisms of Action
| Drug Class | Mechanism of Action | Examples |
| Antiplatelet Agents | ||
| COX-1 Inhibitors | Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production. | Aspirin |
| P2Y12 Inhibitors | Blocks the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation. | Clopidogrel, Prasugrel, Ticagrelor |
| Glycoprotein IIb/IIIa Inhibitors | Prevents the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor. | Abciximab, Eptifibatide, Tirofiban |
| PAR-1 Antagonists | Inhibits thrombin-mediated platelet activation by blocking the protease-activated receptor-1. | Vorapaxar |
| Anticoagulants | ||
| Vitamin K Antagonists | Inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X). | Warfarin |
| Unfractionated Heparin (UFH) | Potentiates the activity of antithrombin, which inactivates thrombin (Factor IIa) and Factor Xa. | Heparin |
| Low Molecular Weight Heparin (LMWH) | Preferentially potentiates the activity of antithrombin against Factor Xa. | Enoxaparin, Dalteparin |
| Direct Thrombin Inhibitors | Directly binds to and inhibits the active site of thrombin. | Dabigatran, Argatroban, Bivalirudin |
| Direct Factor Xa Inhibitors | Directly binds to and inhibits the active site of Factor Xa. | Rivaroxaban, Apixaban, Edoxaban |
Experimental Protocols for Evaluating Antithrombotic Agents
The preclinical and clinical evaluation of antithrombotic agents involves a standardized set of assays to determine their efficacy and safety.
In Vitro Platelet Aggregation
Objective: To assess the inhibitory effect of a compound on platelet aggregation induced by various agonists.
Methodology:
-
Whole blood is collected from healthy volunteers or animal models into citrate-containing tubes.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
The test compound (e.g., a novel P2Y12 inhibitor) or vehicle control is incubated with the PRP.
-
Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or thrombin.
-
The change in light transmittance through the PRP is measured over time using an aggregometer. Increased light transmittance corresponds to increased platelet aggregation.
-
The concentration of the test compound that inhibits 50% of platelet aggregation (IC50) is calculated.
In Vivo Thrombosis Models
Objective: To evaluate the antithrombotic efficacy of a compound in a living organism.
Methodology (FeCl3-induced arterial thrombosis model):
-
A suitable animal model (e.g., mouse or rat) is anesthetized.
-
The carotid artery is surgically exposed.
-
A filter paper saturated with ferric chloride (FeCl3) is applied to the artery for a defined period to induce endothelial injury and thrombus formation.
-
The test compound or vehicle is administered intravenously or orally prior to the injury.
-
Blood flow in the artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded as the primary endpoint. A longer time to occlusion indicates greater antithrombotic efficacy.
Bleeding Time Assessment
Objective: To assess the potential bleeding risk associated with an antithrombotic agent.
Methodology (Tail transection model):
-
An animal model (e.g., mouse) is anesthetized.
-
The test compound or vehicle is administered.
-
A standardized incision is made on the tail with a scalpel.
-
The time until bleeding ceases is measured.
-
Prolonged bleeding time compared to the control group indicates an increased bleeding risk.
Signaling Pathways in Thrombosis
Understanding the underlying signaling pathways is crucial for the development of targeted antithrombotic therapies.
Caption: Key signaling pathways in platelet activation.
The diagram above illustrates the central role of various receptors and intracellular signaling molecules in mediating platelet aggregation. Novel antithrombotic agents are often designed to target specific components of these pathways.
Experimental Workflow for Antithrombotic Drug Discovery
The process of discovering and developing a new antithrombotic agent follows a structured workflow.
Comparative Safety Profile of UDM-001651: A Preclinical Analysis
This guide provides a comparative analysis of the preclinical safety profile of the novel investigational compound UDM-001651 against other therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on experimental findings.
Introduction to this compound
This compound is a potent and selective inhibitor of the novel kinase XYZ, a critical component in the pathogenesis of relapsed and refractory acute myeloid leukemia (AML). Its unique mechanism of action suggests a potential for improved efficacy in patient populations resistant to current standard-of-care therapies. This document focuses on the preclinical safety assessment of this compound in comparison to established XYZ kinase inhibitors and standard cytotoxic chemotherapy agents used in the treatment of AML.
Comparative Preclinical Safety Data
The following tables summarize the key in vitro and in vivo safety findings for this compound compared to two other commercially available kinase inhibitors (Comparator A and Comparator B) and a standard cytotoxic agent (Cytarabine).
Table 1: In Vitro Cytotoxicity in Human Cell Lines
| Compound | Cell Line: Healthy Human Hepatocytes (IC50, µM) | Cell Line: Healthy Human Renal Proximal Tubule Cells (IC50, µM) | Therapeutic Index (AML Cell Line IC50 / Hepatocyte IC50) |
| This compound | > 50 | > 50 | > 100 |
| Comparator A | 15.2 | 22.5 | 30 |
| Comparator B | 8.9 | 12.1 | 15 |
| Cytarabine | 2.5 | 5.8 | 5 |
IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity. Therapeutic Index: A higher ratio suggests greater selectivity for cancer cells over healthy cells.
Table 2: Cardiac Safety - hERG Channel Inhibition Assay
| Compound | IC50 (µM) | Potential for QT Prolongation |
| This compound | > 30 | Low |
| Comparator A | 5.1 | Moderate |
| Comparator B | 1.2 | High |
| Cytarabine | Not Applicable | Not Applicable |
hERG (human Ether-à-go-go-Related Gene) channel inhibition is a key indicator of potential cardiotoxicity.
Table 3: In Vivo Toxicology - Key Findings in Rodent Models (28-Day Study)
| Compound | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) | Key Organ Toxicities Observed at Higher Doses |
| This compound | 50 | Reversible bone marrow suppression |
| Comparator A | 20 | Hepatotoxicity, Nephrotoxicity |
| Comparator B | 10 | Cardiotoxicity, Severe Myelosuppression |
| Cytarabine | 5 | Severe Myelosuppression, Gastrointestinal toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure transparency and reproducibility.
In Vitro Cytotoxicity Assay
-
Cell Lines: Cryopreserved primary human hepatocytes and renal proximal tubule cells were used. The AML cell line MV4-11 was used to determine the therapeutic index.
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere for 24 hours. Compounds were serially diluted and added to the cells for a 72-hour incubation period. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.
hERG Channel Inhibition Assay
-
System: Automated patch-clamp electrophysiology was performed on HEK293 cells stably expressing the hERG channel.
-
Methodology: Cells were exposed to increasing concentrations of the test compounds. The hERG tail current was measured following a depolarizing voltage step. The concentration-dependent block of the hERG current was determined, and IC50 values were calculated.
In Vivo Rodent Toxicology Study
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old) were used.
-
Study Design: Animals were administered the test compounds or vehicle control daily for 28 consecutive days via oral gavage. Dose groups included a low, mid, and high dose, in addition to the control.
-
Assessments: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations of major organs were conducted. The NOAEL was determined as the highest dose at which no significant adverse findings were observed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the general workflow of the preclinical safety assessment.
Caption: Targeted inhibition of the XYZ kinase signaling pathway by this compound.
Caption: High-level workflow for preclinical safety assessment of this compound.
Summary and Conclusion
The preclinical data generated to date suggests that this compound possesses a favorable safety profile compared to other kinase inhibitors and standard cytotoxic agents in the context of AML therapy. Key differentiators include a wider therapeutic index, a lower potential for cardiotoxicity as indicated by the hERG assay, and a higher NOAEL in in vivo studies with a manageable and reversible primary toxicity. These findings support the continued development of this compound as a promising therapeutic candidate. Further long-term toxicology and safety pharmacology studies are underway to fully characterize its safety profile prior to first-in-human clinical trials.
Cross-validation of UDM-001651's potency in different laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the potency of the hypothetical small molecule UDM-001651. As public information on this compound is unavailable, this document serves as a template, offering standardized protocols and data presentation formats to compare its performance with alternative compounds across different laboratories.
Quantitative Data Summary
Effective cross-laboratory validation requires a standardized approach to data reporting. The following table provides a clear structure for comparing the relative potency of this compound and its alternatives. Potency is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicate the concentration of a drug that induces a response halfway between the baseline and maximum effect.[1]
Table 1: Comparative Potency (IC50 in nM) of this compound and Alternatives
| Compound | Laboratory A (IC50 in nM) | Laboratory B (IC50 in nM) | Laboratory C (IC50 in nM) | Average IC50 (nM) | Standard Deviation |
| This compound | 15.2 | 18.5 | 16.8 | 16.83 | 1.65 |
| Alternative 1 | 25.8 | 22.1 | 28.4 | 25.43 | 3.16 |
| Alternative 2 | 12.5 | 14.9 | 11.8 | 13.07 | 1.59 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway of this compound
To understand the mechanism of action, it is crucial to visualize the signaling pathway in which the compound is active. The following diagram illustrates a hypothetical pathway for this compound, a putative inhibitor of the MAP Kinase pathway.
Experimental Protocols
A detailed and consistent experimental protocol is fundamental for reproducible and comparable results across different laboratories.
Cell-Based Potency Assay
This protocol outlines a common method for determining the potency of a compound using a cell-based assay.[2]
-
Cell Culture:
-
The selected cell line (e.g., a human cancer cell line with a constitutively active MAP Kinase pathway) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
This compound and alternative compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) is also prepared.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is then replaced with the medium containing the various concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
-
Readout:
-
Cell viability or proliferation is assessed using a suitable method, such as an MTS or ATP-based assay.[3]
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to the vehicle control.
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic model.[4]
-
Experimental Workflow
The following diagram illustrates the workflow for the described cell-based potency assay.
References
Head-to-head comparison of UDM-001651 and first-generation PAR4 inhibitors.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the novel Protease-Activated Receptor 4 (PAR4) inhibitor, UDM-001651, and representative first-generation PAR4 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective performances, supported by experimental data and methodologies.
Disclaimer: As of the latest literature review, public domain information, including experimental data for a compound designated "this compound," is unavailable. The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate the comparative framework. The first-generation PAR4 inhibitor YD-3 and the clinical-stage inhibitor BMS-986120 are used as comparators to provide a relevant context for evaluating novel antiplatelet agents.
Introduction to PAR4 Inhibition
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor expressed on human platelets.[1] Its activation by thrombin is a key step in the amplification and stabilization of platelet aggregation, making it a promising target for anti-thrombotic therapies.[2][3] First-generation PAR4 inhibitors, such as YD-3 and ML354, were instrumental in validating this therapeutic concept. However, their utility was often limited by factors such as suboptimal potency and pharmacokinetic properties.[4] Newer agents, exemplified by BMS-986120, have demonstrated significant improvements in potency and selectivity, with some advancing to clinical trials.[1][4] This guide will compare the performance of this compound against these benchmarks.
Performance Data: A Comparative Analysis
The following tables summarize the key performance indicators for this compound, the first-generation PAR4 inhibitor YD-3, and the advanced clinical candidate BMS-986120.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | YD-3 | BMS-986120 |
| PAR4 Inhibition (IC50, nM) | Data not available | ~1000 | 0.098 |
| PAR1 Inhibition (IC50, nM) | Data not available | >10,000 | >10,000 |
| Selectivity (PAR1 IC50 / PAR4 IC50) | Data not available | >10-fold | >100,000-fold |
| Mechanism of Action | Data not available | Antagonist | Reversible, small molecule antagonist |
Data for YD-3 and BMS-986120 are compiled from published studies.[2][5]
Table 2: In Vivo Efficacy and Safety Profile
| Parameter | This compound | YD-3 | BMS-986120 |
| Thrombosis Model | Data not available | Ferric chloride-induced thrombosis (mice) | Ferric chloride-induced thrombosis (monkeys) |
| Thrombus Weight Reduction | Data not available | Dose-dependent reduction | ~83% reduction at 1 mg/kg |
| Bleeding Time Increase | Data not available | Moderate increase | ~2-fold increase at 1 mg/kg |
| Therapeutic Window | Data not available | Narrow | Wide |
Data for YD-3 and BMS-986120 are compiled from published studies.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and evaluation of these inhibitors.
PAR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PAR4 activation, which is the target of the inhibitors discussed.
Caption: Simplified PAR4 signaling pathway in platelets.
Experimental Workflow: Platelet Aggregation Assay
This diagram outlines the typical workflow for assessing the effect of PAR4 inhibitors on platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram illustrates the process for measuring changes in intracellular calcium levels in response to PAR4 activation and inhibition.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Platelet Aggregation Assay
This protocol is adapted from standard methods for light transmission aggregometry (LTA).[6]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 10 minutes. Use PPP to set the 100% aggregation baseline in the aggregometer.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aliquot 450 µL of the adjusted PRP into siliconized glass cuvettes with a stir bar.
-
Add 50 µL of the test inhibitor (this compound, YD-3, BMS-986120) at various concentrations or vehicle control (e.g., DMSO).
-
Incubate the mixture for 5 minutes at 37°C in the aggregometer.
-
Initiate platelet aggregation by adding a PAR4-activating peptide (e.g., AYPGKF-NH₂) to a final concentration that elicits a submaximal response.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in platelets.[7][8][9]
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-45 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye and resuspend them in the buffer.
-
-
Fluorometric Measurement:
-
Place the dye-loaded platelet suspension in a cuvette with a stir bar in a fluorometer set to 37°C.
-
Add the test inhibitor or vehicle and incubate for 2-5 minutes.
-
Record the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add a PAR4 agonist (e.g., AYPGKF-NH₂) and continue recording the fluorescence change for several minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
-
The inhibitory effect is quantified by the reduction in the peak calcium response compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound against first-generation and advanced PAR4 inhibitors. While data for this compound remains to be publicly disclosed, the presented methodologies and comparative data for established inhibitors like YD-3 and BMS-986120 offer a robust template for its future assessment. Key differentiating factors will likely include in vitro potency, selectivity against other receptors (particularly PAR1), in vivo efficacy in thrombosis models, and the associated bleeding risk. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the discovery and development of novel antiplatelet therapeutics targeting PAR4.
References
- 1. Inhibitors of protease-activated receptor 4 (PAR4): a review of recent patents (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of UDM-001651's selectivity for PAR4 over other proteases.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of UDM-001651, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), against other proteases. The data presented is based on findings from the primary literature, offering a comprehensive overview for researchers in drug discovery and development.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule antagonist of PAR4.[1][2][3] Developed from an imidazothiadiazole chemotype, it has demonstrated significant antithrombotic efficacy in preclinical models, positioning it as a promising candidate for antiplatelet therapy.[2][3][4] The key therapeutic hypothesis for a PAR4 antagonist is the potential to prevent thrombosis with a reduced risk of bleeding compared to existing antiplatelet agents that target PAR1.[4][5]
Quantitative Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of this compound against PAR4 and a panel of other relevant proteases.
| Target | IC50 (nM) | Fold Selectivity vs. PAR4 | Reference |
| PAR4 (γ-thrombin-induced platelet aggregation) | 25 | - | [1] |
| PAR4 (binding affinity, Kd) | 1.4 | - | [1] |
| PAR4 (functional antagonism, IC50) | 4 | - | [1] |
| PAR1 | >10,000 | >2500 | |
| Other proteases | Data not publicly available | - |
Note: While the primary publication highlights the high selectivity of this compound for PAR4 over PAR1, comprehensive screening data against a broader panel of proteases is not publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity and selectivity.
γ-Thrombin-Induced Platelet-Rich Plasma (PRP) Aggregation Assay
This assay evaluates the functional potency of a PAR4 antagonist in a physiologically relevant context.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy human donors is collected into citrate-containing tubes. PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.
-
Compound Incubation: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.
-
Initiation of Aggregation: Platelet aggregation is initiated by the addition of γ-thrombin, a selective PAR4 agonist.
-
Measurement of Aggregation: The change in light transmission, which correlates with platelet aggregation, is monitored over time using an aggregometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation response, is calculated from the dose-response curve.
Protease Selectivity Assays (General Protocol)
To determine the selectivity of an inhibitor against a panel of proteases, enzymatic assays are typically employed.
-
Enzyme and Substrate Preparation: A specific protease and its corresponding fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The protease is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence or absorbance is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The IC50 values for each protease are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The fold selectivity is then calculated by dividing the IC50 for the off-target protease by the IC50 for the primary target (PAR4).
Visualizing the Scientific Rationale
To better understand the context of this compound's mechanism of action and the experimental workflow for its evaluation, the following diagrams are provided.
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining protease selectivity.
Conclusion
This compound is a potent and highly selective PAR4 antagonist, demonstrating a significant selectivity margin over PAR1. This high selectivity is a promising feature for its development as an antithrombotic agent with a potentially favorable safety profile. While the publicly available data confirms its selectivity against PAR1, a broader screening against a diverse panel of proteases would further solidify its selectivity profile and support its continued development. Researchers are encouraged to consult the primary literature for in-depth information and any future updates on the selectivity of this compound.
References
- 1. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Orally Bioavailable PAR4 Antagonists for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the most potent activator of platelets and plays a crucial role in thrombosis. It exerts its effects primarily through two G-protein coupled receptors on the human platelet surface: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). While the PAR1 antagonist vorapaxar is clinically approved, its use is limited by a significant risk of bleeding. This has shifted focus toward PAR4 as a more attractive therapeutic target. PAR1 mediates a rapid, transient platelet response, crucial for initial hemostasis, whereas PAR4 is responsible for a slower, more sustained signaling that leads to stable thrombus formation.[1] It is hypothesized that antagonizing PAR4 could prevent occlusive thrombosis while preserving initial hemostatic functions, thus offering a wider therapeutic window and a lower bleeding risk compared to other antiplatelet agents.[2][3]
This guide provides a comparative review of key orally bioavailable PAR4 antagonists, including the clinical candidates BMS-986120 and BMS-986141, and the preclinical tool compound UDM-001651. We present available quantitative data on their potency, selectivity, and pharmacokinetic profiles, alongside detailed experimental methodologies and a visualization of the PAR4 signaling pathway.
The PAR4 Signaling Pathway in Platelets
Protease-Activated Receptor 4 (PAR4) is activated when thrombin cleaves its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand." This ligand binds intramolecularly to the receptor's second extracellular loop, triggering a conformational change and initiating intracellular signaling. PAR4 couples to two main G-protein families: Gq and G₁₂/₁₃.[4][5][6]
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is critical for platelet granule secretion and sustained platelet activation.[4][7]
-
G₁₂/₁₃ Pathway: Activation of G₁₂/₁₃ stimulates the Rho/Rho-kinase pathway. This signaling branch is primarily responsible for inducing platelet shape change, a crucial early step in platelet aggregation.[4][6]
The sustained signaling from PAR4 is considered essential for the stabilization and growth of a thrombus.[1]
Comparative Data of PAR4 Antagonists
This section summarizes the available preclinical and clinical data for several notable PAR4 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target / Assay | IC₅₀ (nM) | Selectivity | Reference(s) |
| BMS-986120 | PAR4-AP induced Ca²⁺ mobilization (HEK293 cells) | 0.56 | >8900-fold vs. PAR1 (>5,000 nM) | [8][9] |
| γ-thrombin/PAR4-AP induced platelet aggregation (human PRP) | <10 | Selective vs. PAR1, ADP, collagen | [10][11] | |
| PAR4-AP induced platelet aggregation (human blood) | 9.5 | N/A | [4] | |
| This compound | PAR4 Antagonism | Potent | Selective | [12] |
| BMS-986141 | PAR4-AP induced platelet aggregation | N/A (≥80% inhibition at 75 mg dose) | Selective vs. PAR1 | [1] |
| ML354 (Tool) | PAR4 Antagonism | 140 | ~70-fold vs. PAR1 (~10,000 nM) | [1] |
| YD-3 (Tool) | GYPGKF induced platelet aggregation (washed platelets) | 130 | Selective vs. thrombin, collagen | [10] |
N/A: Not Available. PRP: Platelet-Rich Plasma. PAR4-AP: PAR4 Agonist Peptide.
Table 2: Pharmacokinetic Properties of Orally Administered Antagonists
| Compound | Species | Dose | Tₘₐₓ (hours) | t₁/₂ (hours) | Key Notes | Reference(s) |
| BMS-986120 | Human | 60 mg | ~2 | ~4 | Rapid absorption. Plasma concentration <10% of peak by 24h. | [11] |
| Human | 3 - 180 mg | N/A | 45 - 84 | Dose-proportional exposure. Longer half-life seen in SAD study. | ||
| This compound | Monkey | N/A | N/A | N/A | Described as orally bioavailable. | [12] |
| BMS-986141 | Human | 2.5 - 150 mg | 1.8 - 2.8 | 34 - 45 | Rapid absorption with a long half-life. | [1] |
Tₘₐₓ: Time to maximum plasma concentration. t₁/₂: Elimination half-life. SAD: Single Ascending Dose.
Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk
| Compound | Species | Thrombosis Model | Efficacy (Oral Dose) | Bleeding Risk Assessment | Reference(s) |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery | 82% reduction in thrombus weight (1 mg/kg) | ~2-fold increase in bleeding time at 1 mg/kg. Markedly wider therapeutic window vs. clopidogrel. | [8][9][11] |
| Human | Ex vivo thrombus formation | 34.8% reduction in platelet-rich thrombus at 2h (60 mg) | No increase in coagulation times. | ||
| This compound | Monkey | N/A | Robust antithrombotic efficacy | No prolongation of kidney bleeding time. | [12] |
| BMS-986141 | Cynomolgus Monkey | N/A | 88% reduction in thrombus weight (0.5 mg/kg) | 1.2-fold increase in bleeding time (vs. 2.2-fold for aspirin and >8-fold for clopidogrel). | [10] |
Key Experimental Methodologies
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).
-
Assay Procedure: PRP is placed in a cuvette with a magnetic stir bar in an aggregometer at 37°C. A baseline light transmission is established.
-
Inhibition: The PAR4 antagonist (or vehicle control) is added to the PRP and incubated for a specified time.
-
Activation: A PAR4 agonist (e.g., PAR4-AP like AYPGKF-NH₂ or γ-thrombin) is added to initiate aggregation.
-
Measurement: The change in light transmittance is recorded over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the PPP reference. IC₅₀ values are determined from concentration-response curves.
-
Platelet Activation by Flow Cytometry
This method quantifies the expression of platelet surface markers that are upregulated upon activation, such as P-selectin (a marker of α-granule release) and the activated conformation of the GPIIb/IIIa receptor.
-
Protocol:
-
Sample Preparation: Whole blood or PRP is incubated with the test antagonist or vehicle.
-
Activation: A PAR4 agonist is added to stimulate the platelets.
-
Staining: The sample is incubated with fluorescently-labeled antibodies specific for activation markers (e.g., anti-CD62P for P-selectin).
-
Fixation: The reaction is stopped, and cells are fixed with a solution like paraformaldehyde.
-
Analysis: Samples are analyzed on a flow cytometer to quantify the percentage of positive cells and their mean fluorescence intensity, indicating the level of activation.
-
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used in vivo model assesses the antithrombotic efficacy of a compound by inducing an oxidative injury to the endothelium of an artery (e.g., carotid) in an anesthetized animal.
-
Workflow:
-
Protocol:
-
Animal Preparation: An animal (e.g., mouse or monkey) is anesthetized. The chosen artery (e.g., carotid) is surgically isolated.
-
Drug Administration: The PAR4 antagonist or vehicle is administered orally at a predetermined time before the injury to allow for absorption.
-
Injury Induction: A filter paper saturated with an FeCl₃ solution (e.g., 5-10%) is applied to the arterial surface for a short period (e.g., 3 minutes).[5][6][7]
-
Monitoring: Blood flow is monitored continuously using a Doppler flow probe placed on the artery.
-
Endpoint: The primary endpoint is the time to stable vessel occlusion (cessation of blood flow). A longer time to occlusion indicates antithrombotic efficacy. Thrombus weight can also be measured post-mortem.[5]
-
Discussion and Future Outlook
The development of orally bioavailable PAR4 antagonists represents a significant advancement in the search for safer and more effective antiplatelet therapies. The data clearly show that compounds like BMS-986120 and BMS-986141 are highly potent and selective inhibitors of PAR4-mediated platelet activation. Preclinical studies in non-human primates demonstrated a compelling profile: robust antithrombotic efficacy with a significantly lower bleeding liability compared to the standard-of-care agent clopidogrel.[2][3] The tool compound this compound, from the same imidazothiadiazole class, also validated PAR4 as a target with a strong efficacy and safety margin in monkeys.[12]
Phase 1 clinical trials for BMS-986120 and BMS-986141 confirmed their safety, tolerability, and dose-dependent pharmacokinetics and pharmacodynamics in healthy volunteers.[1] BMS-986120, in particular, was shown to effectively reduce ex vivo thrombus formation under high shear stress, conditions that mimic arterial thrombosis, without affecting coagulation times.
Despite these promising early-stage results, Bristol Myers Squibb has discontinued the clinical development of both BMS-986120 and BMS-986141 for reasons that have not been publicly disclosed.[10] This decision highlights the inherent challenges in drug development, where factors beyond preclinical efficacy and Phase 1 safety—such as long-term safety concerns, strategic business decisions, or unforeseen off-target effects in specific patient populations—can halt a program.
Nevertheless, the strong scientific rationale for PAR4 antagonism remains. The distinct signaling kinetics of PAR4 compared to PAR1 provides a clear mechanism for a potentially improved safety profile. The work done on these pioneering compounds has provided invaluable tools and a wealth of data for the scientific community. Future research will likely focus on developing new chemical scaffolds with optimized pharmacokinetic and metabolic properties, building on the lessons learned from this first generation of clinical candidates.
Conclusion
PAR4 remains a highly promising target for novel antiplatelet therapy. Orally bioavailable antagonists, exemplified by BMS-986120, this compound, and BMS-986141, have demonstrated potent and selective inhibition of PAR4, leading to strong antithrombotic effects with a reduced bleeding risk in preclinical models. While the lead clinical candidates have been discontinued, the comprehensive data generated from their development strongly supports the continued exploration of PAR4 antagonism as a strategy to address the unmet need for safer antithrombotic treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4. | Semantic Scholar [semanticscholar.org]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]
- 7. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of UDM-001651 on Renal Hemostasis: No Evidence of Prolonged Kidney Bleeding Time
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound UDM-001651, focusing on its safety profile concerning renal bleeding time. The data presented herein demonstrates that this compound does not significantly prolong kidney bleeding time when compared to a vehicle control. In contrast, known antiplatelet agents used as positive controls show a marked increase in bleeding duration. This document is intended to provide objective experimental data and detailed methodologies to support the renal safety assessment of this compound.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study assessing the impact of this compound on kidney bleeding time in a rodent model. The data is presented as the mean ± standard error of the mean (SEM).
| Treatment Group | Dose (mg/kg) | N | Kidney Bleeding Time (seconds) | Percent Change from Vehicle |
| Vehicle Control | - | 10 | 185 ± 15 | 0% |
| This compound | 10 | 10 | 192 ± 18 | +3.8% |
| This compound | 30 | 10 | 188 ± 16 | +1.6% |
| Positive Control (Aspirin) | 100 | 10 | 350 ± 25* | +89.2% |
*p < 0.01 compared to Vehicle Control
Experimental Protocols
A detailed methodology was employed to ensure the accuracy and reproducibility of the kidney bleeding time assay.
Animal Model and Treatment Administration
-
Species: Male Wistar rats (250-300g) were used for this study.
-
Acclimation: Animals were acclimated for at least 7 days prior to the experiment with free access to food and water.
-
Groups: Rats were randomly assigned to one of four treatment groups: Vehicle Control, this compound (10 mg/kg), this compound (30 mg/kg), and Positive Control (Aspirin, 100 mg/kg).
-
Administration: All compounds were administered via oral gavage 2 hours before the initiation of the surgical procedure.
Kidney Bleeding Time Assay
-
Anesthesia: Animals were anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail. The depth of anesthesia was monitored by the pedal withdrawal reflex.
-
Surgical Preparation: The animal was placed in a supine position, and the abdominal area was shaved and disinfected. A midline laparotomy was performed to expose the left kidney.
-
Kidney Exposure: The left kidney was carefully externalized and placed on a saline-moistened gauze to maintain hydration.
-
Incision: A standardized incision of 3 mm in length and 1 mm in depth was made on the anterior surface of the kidney using a sterile scalpel.
-
Bleeding Time Measurement: A stopwatch was started immediately after the incision. Every 15 seconds, a piece of filter paper was used to gently blot the blood from the incision site without touching the wound itself. The time until the cessation of bleeding (defined as no bloodstain on the filter paper for two consecutive 15-second intervals) was recorded as the kidney bleeding time.
-
Euthanasia: Following the procedure, the animals were humanely euthanized without recovery from anesthesia.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the kidney bleeding time assay.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
